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  • Product: Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
  • CAS: 848574-60-7

Core Science & Biosynthesis

Foundational

Technical Guide: Characterization & Process Logic for CAS 848574-60-7

The following technical guide details the characterization, synthesis logic, and quality control parameters for Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7), a Critical Process Intermediate (CPI) in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis logic, and quality control parameters for Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7), a Critical Process Intermediate (CPI) in the manufacturing of the PDE4 inhibitor, Roflumilast.

Compound: Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Application: Key Starting Material (KSM) for Roflumilast (COPD Therapeutic)

Executive Summary

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) serves as the regiochemical scaffold for the "left-wing" moiety of Roflumilast . Its structural integrity is paramount because it establishes the 3-alkoxy regiochemistry early in the synthesis. Any error in the positional isomerism at this stage (e.g., alkylation at the 4-position instead of the 3-position) is difficult to correct downstream and will result in the formation of a potent impurity in the final API.

This guide analyzes the critical quality attributes (CQAs), synthesis challenges, and analytical protocols required to qualify this intermediate for GMP manufacturing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

ParameterSpecification
Chemical Name Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
CAS Number 848574-60-7
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 78°C – 82°C (Typical)
Solubility Soluble in Methanol, Ethyl Acetate, DMSO; Insoluble in Water
Structural Feature Contains a free phenolic hydroxyl at C4 (para to ester) and a cyclopropylmethoxy ether at C3 (meta to ester).[1][2]

Synthesis & Process Chemistry

The synthesis of CAS 848574-60-7 is a classic exercise in regioselective alkylation . The starting material, Methyl 3,4-dihydroxybenzoate, contains two nucleophilic hydroxyl groups. The 4-OH is typically more acidic (pKa ~8.5) than the 3-OH (pKa ~9.5) due to the para-electron-withdrawing ester group.

However, the target molecule requires alkylation exclusively at the 3-position .

The Regioselectivity Challenge

Process chemists often face a "statistical vs. thermodynamic" battle here. Direct alkylation with cyclopropylmethyl bromide using a simple base (e.g., K₂CO₃) often yields a mixture:

  • Target (3-O-alkyl): Desired product.

  • Impurity A (4-O-alkyl): Regioisomer (Thermodynamically favored in some conditions).

  • Impurity B (3,4-bis-alkyl): Over-alkylated product.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of this synthesis and the origin of critical impurities.

SynthesisPath SM Methyl 3,4-dihydroxybenzoate (Starting Material) Target TARGET: CAS 848574-60-7 (3-O-alkylated) Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate SM->Target Alkylation at 3-OH (Kinetic Control) ImpurityA IMPURITY A (Regioisomer) (4-O-alkylated) Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate SM->ImpurityA Alkylation at 4-OH (Thermodynamic Risk) Reagent Cyclopropylmethyl Bromide + Base (K2CO3) Reagent->SM ImpurityB IMPURITY B (Over-alkylated) Methyl 3,4-bis(cyclopropylmethoxy)benzoate Target->ImpurityB 2nd Alkylation ImpurityA->ImpurityB 2nd Alkylation

Figure 1: Reaction pathway showing the competition between the desired 3-O-alkylation and the 4-O-alkylation impurity.

Process Control Strategy

To maximize the yield of CAS 848574-60-7 and suppress the 4-isomer:

  • Base Selection: Weaker bases (e.g., KHCO₃) or specific solvent systems (e.g., Acetone vs. DMF) can influence the deprotonation equilibrium favoring the 3-position via intramolecular hydrogen bonding stabilization.

  • Stoichiometry: Strict control of the alkyl halide (0.95 - 1.05 eq) is required to prevent the formation of the bis-alkylated Impurity B.

  • Purification: Recrystallization is mandatory. The 3-isomer and 4-isomer often have distinct crystal habits and solubility profiles in alcoholic solvents (Methanol/Isopropanol).

Characterization & Analytical Protocols

Nuclear Magnetic Resonance (NMR)

Distinguishing the 3-isomer (Target) from the 4-isomer (Impurity A) is the most critical characterization step.

  • 1H NMR (DMSO-d₆, 400 MHz):

    • Cyclopropyl Ring: Multiplets at

      
       0.35 (2H) and 0.55 (2H).
      
    • Ether Linkage (-OCH₂-): Doublet at

      
       3.85 ppm.
      
    • Aromatic Region (Diagnostic):

      • Target (3-sub, 4-OH): The proton at C2 (ortho to ester and alkoxy) appears as a doublet (~2.0 Hz) around

        
         7.4-7.5 ppm. The C5 proton (ortho to OH) appears as a doublet (~8.5 Hz) around 
        
        
        
        6.9 ppm.
      • Impurity A (4-sub, 3-OH): The coupling patterns shift due to the change in electronic environment. The NOE (Nuclear Overhauser Effect) between the -OCH₂- group and the aromatic protons is the definitive confirmation. In the target, NOE is observed between -OCH₂- and H-2.

HPLC Method for Impurity Profiling

A self-validating HPLC method must separate the regioisomer.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time Logic:

    • Polarity: The free phenol (Target) is more polar than the bis-alkylated impurity.

    • Regioisomers: The 4-OH and 3-OH isomers often elute close together. Method development must demonstrate a resolution factor (

      
      ) > 1.5 between Target and Impurity A.
      

Role in Roflumilast Synthesis

Understanding the downstream utility ensures the "Why" of the specification is clear.

  • Step 1 (Current): Synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.

  • Step 2 (Difluoromethylation): The free 4-OH is reacted with Chlorodifluoromethane (Freon 22) or a non-ODS equivalent to form the difluoromethoxy ether.

    • Criticality: If the starting material contains the 4-cyclopropyl isomer (Impurity A), this step will produce the "Reverse Roflumilast" impurity, which is extremely difficult to separate from the final API.

  • Step 3: Hydrolysis and Amide Coupling to form Roflumilast.

RoflumilastFlow Intermediate CAS 848574-60-7 (Free 4-OH) Step2 Difluoromethylation (CHF2 addition at C4) Intermediate->Step2 CHClF2 / Base Precursor Methyl 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoate Step2->Precursor Final ROFLUMILAST API Precursor->Final Hydrolysis + Coupling

Figure 2: The critical position of CAS 848574-60-7 in the Roflumilast manufacturing chain.

References

  • Synthesis and Crystal Structure: Hou, G., et al. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E. Link

  • Roflumilast Process Chemistry: Patents describing the preparation of 3,4-dialkoxybenzamides and the specific use of 3-cyclopropylmethoxy intermediates. World Intellectual Property Organization, WO2005026095. Link

  • Regioselectivity in Catechol Alkylation: Studies on the selective alkylation of 3,4-dihydroxybenzoates demonstrating the kinetic vs. thermodynamic control.
  • Impurity Profiling: Guidelines for the control of isomeric impurities in pharmaceutical intermediates. ICH Q3A(R2). Link

Sources

Exploratory

The Pivotal Intermediate: A Technical Guide to Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate and its Role in Phosphodiesterase-4 Inhibition

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the significance of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the significance of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate as a critical intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor. While the title compound itself is not pharmacologically active, its precise molecular architecture is paramount for the construction of Roflumilast, a therapeutic agent for chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This document provides an in-depth exploration of the synthetic pathway leading to and from this intermediate, the downstream mechanism of action of the resulting active pharmaceutical ingredient (Roflumilast), and detailed experimental protocols relevant to its synthesis and biological evaluation.

Introduction: The Strategic Importance of a Synthetic Intermediate

In the landscape of modern drug discovery and development, the journey from a conceptual molecule to a clinically effective therapeutic is often a multi-step process of intricate chemical synthesis. Within these synthetic pathways, certain molecules, known as intermediates, play a pivotal role. While not possessing the desired therapeutic effect themselves, their structural integrity and purity are critical determinants of the final active pharmaceutical ingredient's (API) quality, efficacy, and safety.

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 143322-57-0) is a prime example of such a crucial intermediate.[1][2] Its significance lies in its role as a key building block in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[2] Roflumilast is an established treatment for severe COPD, valued for its anti-inflammatory properties.[3] This guide will elucidate the chemical journey involving Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate and culminate in the detailed mechanism of action of the pharmacologically active end-product, Roflumilast.

The Synthetic Blueprint: From Precursor to a Potent PDE4 Inhibitor

The synthesis of Roflumilast is a multi-step process that hinges on the precise construction of its core chemical scaffold. A common and illustrative synthetic route commences with the commercially available starting material, 3,4-dihydroxy methyl benzoate.

Synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

The initial step involves the selective alkylation of one of the hydroxyl groups of 3,4-dihydroxy methyl benzoate. The strategic introduction of the cyclopropylmethoxy group at the 3-position is a key transformation.

Experimental Protocol: Synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate [4]

  • Materials:

    • 3,4-dihydroxy methyl benzoate

    • Cyclopropylmethyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • Dissolve 3,4-dihydroxy methyl benzoate (1.0 eq) and potassium carbonate (2.0 eq) in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • To this suspension, add a solution of cyclopropylmethyl bromide (1.0 eq) in acetone dropwise at room temperature.

    • Heat the reaction mixture to 40°C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.

Conversion to Roflumilast: The Final Steps

With the pivotal intermediate in hand, the subsequent steps focus on the introduction of the difluoromethoxy group and the final amidation to yield Roflumilast.

  • Difluoromethylation: The remaining hydroxyl group at the 4-position is converted to a difluoromethoxy group. This is a critical step for the molecule's ultimate biological activity.

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[1]

  • Amidation: The carboxylic acid is then coupled with 4-amino-3,5-dichloropyridine to form the final amide bond, yielding Roflumilast.[2]

Experimental Workflow: Synthesis of Roflumilast from the Intermediate

G A Methyl 3-(cyclopropylmethoxy)- 4-hydroxybenzoate B Difluoromethylation A->B Reagents: Chlorodifluoromethane source C Methyl 3-(cyclopropylmethoxy)- 4-(difluoromethoxy)benzoate B->C D Saponification C->D Reagents: NaOH or LiOH E 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid D->E F Amidation with 4-amino-3,5-dichloropyridine E->F Reagents: Activating agent (e.g., SOCl₂), base G Roflumilast F->G

Caption: Synthetic pathway from the intermediate to Roflumilast.

The Target: Phosphodiesterase-4 and its Role in Inflammation

To comprehend the mechanism of action of Roflumilast, it is essential to first understand its molecular target, phosphodiesterase-4 (PDE4). PDE4 is a superfamily of enzymes that play a crucial role in regulating intracellular signaling by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).[3]

An increase in intracellular cAMP levels in inflammatory cells is associated with a broad range of anti-inflammatory effects. By degrading cAMP, PDE4 effectively dampens these anti-inflammatory signals, thereby promoting a pro-inflammatory state.

Mechanism of Action: Roflumilast as a Selective PDE4 Inhibitor

Roflumilast exerts its therapeutic effects by selectively inhibiting the PDE4 enzyme.[3] This inhibition leads to an accumulation of intracellular cAMP in key inflammatory cells, such as neutrophils, eosinophils, and macrophages.[5] The elevated cAMP levels, in turn, activate downstream signaling pathways, primarily through Protein Kinase A (PKA), leading to a cascade of anti-inflammatory responses.[6]

Downstream Signaling Cascade

The increased intracellular cAMP levels initiated by Roflumilast trigger a series of events that collectively suppress inflammation:

  • Inhibition of Pro-inflammatory Mediator Release: Roflumilast has been shown to inhibit the release of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and leukotriene B4.[3]

  • Reduction of Inflammatory Cell Infiltration: By suppressing chemotactic signals, Roflumilast reduces the infiltration of neutrophils and eosinophils into the airways, a hallmark of COPD.[5][7]

  • Modulation of Airway Remodeling: There is evidence to suggest that Roflumilast may also have beneficial effects on airway remodeling by inhibiting certain cellular processes that contribute to the structural changes seen in chronic respiratory diseases.[7]

Signaling Pathway of Roflumilast's Anti-inflammatory Action

G cluster_0 Inflammatory Cell Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibition AMP AMP PDE4->AMP Degradation cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (transcription factor) PKA->CREB Phosphorylation & Activation Inflammatory_Response Inflammatory Response (TNF-α, IL-6, etc.) PKA->Inflammatory_Response Downregulation of pro-inflammatory mediators Anti_Inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_Inflammatory_Genes Upregulation ATP ATP ATP->cAMP Adenylyl Cyclase

Caption: Roflumilast inhibits PDE4, leading to increased cAMP and subsequent anti-inflammatory effects.

Quantitative Potency of Roflumilast

The efficacy of Roflumilast as a PDE4 inhibitor is underscored by its potent inhibitory activity, as demonstrated by its low IC50 values against various PDE4 subtypes.

PDE4 SubtypeRoflumilast IC50 (nM)Reference
PDE4A10.7[8]
PDE4A40.9[8]
PDE4B10.7[8]
PDE4B20.2[8]
PDE4C13.0[8]
PDE4C24.3[8]
PDE4D50.81[9]

In Vitro Evaluation of PDE4 Inhibition

The characterization of PDE4 inhibitors like Roflumilast relies on robust in vitro assays to determine their potency and selectivity. A commonly employed method is the fluorescence polarization (FP)-based assay.

Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization) [10][11]

  • Principle: This assay measures the hydrolysis of a fluorescently labeled cAMP substrate (cAMP-FAM) by the PDE4 enzyme. In its cyclic form, cAMP-FAM is a small molecule that rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, the resulting linear AMP-FAM binds to a larger binding agent, leading to a decrease in rotation and a corresponding increase in fluorescence polarization. The degree of inhibition is inversely proportional to the change in fluorescence polarization.

  • Materials:

    • Recombinant human PDE4 enzyme (e.g., PDE4B1)

    • Fluorescein-labeled cAMP (cAMP-FAM)

    • PDE assay buffer

    • Binding Agent (specific for phosphate)

    • Test compound (e.g., Roflumilast) and vehicle control (e.g., DMSO)

    • 96-well black microplate

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the PDE4 enzyme to all wells except the negative control.

    • Add the test compound dilutions or vehicle control to the respective wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cAMP-FAM substrate to all wells.

    • Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow for substrate hydrolysis.

    • Stop the reaction and initiate signal detection by adding the Binding Agent to all wells.

    • Incubate for a further period to allow for binding equilibrium.

    • Measure the fluorescence polarization at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, while devoid of intrinsic therapeutic activity, is a testament to the critical role of synthetic intermediates in drug development. Its carefully designed structure facilitates the efficient and precise synthesis of Roflumilast, a potent and selective PDE4 inhibitor. The mechanism of action of Roflumilast, centered on the elevation of intracellular cAMP, provides a targeted anti-inflammatory strategy for the management of chronic inflammatory respiratory diseases. A thorough understanding of both the synthetic pathway involving key intermediates and the molecular mechanism of the final API is indispensable for the continued development of novel and improved therapeutics in this class.

References

  • Hou J-J, Cheng X-C, Wang R-L, Wang S-Q. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online. 2010;66(8):o2004. Available from: [Link]

  • Process for the preparation of roflumilast. Google Patents; US8604064B2. 2013.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. 2011;16(4):2877-2887. Available from: [Link]

  • What is the mechanism of Roflumilast? Patsnap Synapse. 2024. Available from: [Link]

  • Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. 2017. Available from: [Link]

  • Process for the preparation of roflumilast. Google Patents; US20140275551A1. 2014.
  • New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. Google Patents; CN102093194A. 2011.
  • Giembycz MA, Field SK. Roflumilast: the new kid on the block for COPD. Chest. 2010;138(3):685-694. Available from: [Link]

  • Mokry J, Urbanova A, Kertys M, et al. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Journal of Thoracic Disease. 2021;13(10):6050-6059. Available from: [Link]

  • Hou J-J, Cheng X-C, Wang R-L, Wang S-Q. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E Structure Reports Online. 2010;66(Pt 8):o2004. Available from: [Link]

  • Elansary AK, Kadry HH, Ahmed EM, Sonousi ASM. Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. Medicinal Chemistry Research. 2012;21(10):3327-3335. Available from: [Link]

  • Saponaro G, Moro S. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. 2022;27(19):6615. Available from: [Link]

  • Zhang X, Colmenero-Flores C, Wang J, et al. Evaluation of PDE4 inhibition for COPD. British Journal of Pharmacology. 2008;153(7):1386-1395. Available from: [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies. 2008;6(3):371-381. Available from: [Link]

  • Mokry J, Urbanova A, Kertys M, et al. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. Journal of Thoracic Disease. 2015;7(4):725-736. Available from: [Link]

  • What molecular and cellular mechanisms explain the therapeutic action of ROFLUMILAST in DALIRESP? R Discovery. 2023. Available from: [Link]

  • Moretto N, Caruso P, Bosco R, et al. (S)-3,5-dichloro-4-(2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl)pyridine 1-oxide (CHF6001), is a novel PDE4 inhibitor, designed for use in pulmonary diseases by inhaled administration. The Journal of Pharmacology and Experimental Therapeutics. 2015;352(3):559-570. Available from: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Biosensors. 2024;14(5):252. Available from: [Link]

  • DALIRESP® (roflumilast) Mechanism of Action. For HCPs. Available from: [Link]

  • PDE4B1 Assay Kit. BPS Bioscience. Available from: [Link]

  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology. 2021;12:637092. Available from: [Link]

Sources

Foundational

Physicochemical properties of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

Technical Whitepaper: Physicochemical Profiling & Process Utility of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Executive Summary Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) is a critical, high...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Process Utility of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

Executive Summary

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) is a critical, high-value intermediate primarily utilized in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor indicated for Chronic Obstructive Pulmonary Disease (COPD).[1][2]

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic challenges, and analytical characterization.[1] It is designed to assist process chemists and formulation scientists in optimizing the handling, purification, and reaction efficiency of this specific scaffold.[1]

Structural Identity & Molecular Descriptors

The molecule represents a desymmetrized derivative of protocatechuic acid (3,4-dihydroxybenzoic acid).[1] Its utility lies in the precise differentiation between the meta- and para-hydroxyl groups, allowing for sequential functionalization—a requisite for the Roflumilast pharmacophore.[1]

Descriptor Value / Detail
Chemical Name Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
CAS Number 848574-60-7
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Core Scaffold Benzoate Ester
Key Substituents 3-Cyclopropylmethoxy (Ether), 4-Hydroxy (Phenol)
Appearance White to off-white crystalline powder
Structural Visualization

The following diagram illustrates the functional zones of the molecule, highlighting the reactive phenol (H-bond donor) and the lipophilic cyclopropyl tail which influences solubility and bioavailability in the final API.[1]

G Core Benzoate Core (Aromatic System) Pos3 3-Position: Cyclopropylmethoxy (Lipophilic Anchor) Core->Pos3 Ether Linkage Pos4 4-Position: Free Phenol (-OH) (Reactive Site) Core->Pos4 H-Bond Donor Ester Methyl Ester (Protecting Group) Core->Ester Electrophilic Carbon

Figure 1: Functional decomposition of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.

Physicochemical Properties

Understanding the physicochemical behavior of this intermediate is vital for designing efficient work-up procedures (extraction/crystallization).[1]

Solubility Profile

Unlike its precursor (Methyl 3,4-dihydroxybenzoate), the introduction of the cyclopropyl group significantly increases lipophilicity.[1]

  • Water: Low solubility (< 0.1 mg/mL).[1][3][4][5] The hydrophobic cyclopropyl ring disrupts the hydrogen bonding network relative to the di-hydroxy precursor.[1]

  • Polar Aprotic Solvents (Acetone, DMF, DMSO): High solubility.[1] These are the preferred solvents for alkylation reactions involving this intermediate.

  • Chlorinated Solvents (DCM, Chloroform): Moderate to High solubility.[1] Useful for liquid-liquid extraction during work-up.[1]

Thermal & Solid-State Properties
  • State: Crystalline Solid.[1][5]

  • Melting Point: Typically observed in the range of 75°C – 85°C (dependent on polymorph and purity).[1] Note: This is lower than Methylparaben (125°C) due to the disruption of crystal packing efficiency by the bulky cyclopropyl ether.

  • Crystallinity: The molecule readily crystallizes from mixtures of Ethyl Acetate/n-Hexane or Methanol/Water.[1] This property is exploited for purification to remove the bis-alkylated impurity (see Section 4).[1]

Acid-Base Chemistry (pKa)
  • Phenolic OH (pKa ~ 8.0 - 9.5): The 4-hydroxyl group is weakly acidic.[1]

  • Implication: It can be deprotonated by weak bases (e.g., K₂CO₃, Cs₂CO₃) in aprotic solvents, which is the mechanism used for the subsequent difluoromethylation step in Roflumilast synthesis.[1]

Synthetic Utility & Process Chemistry

The primary challenge in working with this molecule is regioselectivity .[1] The synthesis usually starts from Methyl 3,4-dihydroxybenzoate.[1] The goal is to mono-alkylate the 3-position while leaving the 4-position open.[1]

Synthesis Workflow (Roflumilast Pathway)

The synthesis generally follows a "Desymmetrization" strategy.[1]

  • Starting Material: Methyl 3,4-dihydroxybenzoate.[1][6]

  • Reagent: Cyclopropylmethyl bromide (or chloride).[1]

  • Base: Potassium Carbonate (K₂CO₃).[1]

  • Solvent: Acetone or DMF.

Critical Process Parameter (CPP): Stoichiometry and temperature must be controlled to prevent bis-alkylation (formation of Methyl 3,4-bis(cyclopropylmethoxy)benzoate), which is a difficult-to-remove impurity.[1]

ReactionFlow Start Methyl 3,4-dihydroxybenzoate (Starting Material) Target TARGET INTERMEDIATE: Methyl 3-(cyclopropylmethoxy)- 4-hydroxybenzoate Start->Target Mono-alkylation (Controlled) Impurity IMPURITY (Over-reaction): Methyl 3,4-bis(cyclopropylmethoxy)benzoate Start->Impurity Bis-alkylation (Side Reaction) Reagents Cyclopropylmethyl bromide + K2CO3 / Acetone Reagents->Target NextStep Next Step: Difluoromethylation (CHF2 addition) Target->NextStep Roflumilast Synthesis

Figure 2: Synthetic pathway and impurity risks in the production of the title compound.

Purification Protocol

Since the bis-alkylated impurity is more lipophilic than the target (mono-phenol) and the starting material (di-phenol) is very polar, a standard purification logic applies:

  • Reaction Quench: Remove solids (KBr/K₂CO₃) by filtration.[1]

  • Evaporation: Remove Acetone.

  • Partition: Dissolve residue in Ethyl Acetate; wash with dilute NaOH (removes unreacted di-phenol starting material which is more acidic).

  • Crystallization: The target compound is crystallized from non-polar solvents (e.g., Hexane/EtOAc) to reject the bis-alkylated impurity in the mother liquor.[1]

Analytical Characterization

To ensure the material meets the ≥98.0% purity specification required for API synthesis, the following analytical markers are used.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid).[1]

  • Gradient: 30% ACN to 80% ACN.

  • Detection: UV @ 254 nm (Benzoate absorption).[1]

  • Elution Order:

    • Methyl 3,4-dihydroxybenzoate (Most Polar, RT ~3 min).

    • Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (Target, RT ~8 min).

    • Methyl 3,4-bis(cyclopropylmethoxy)benzoate (Impurity, RT ~14 min).

NMR Markers (¹H NMR, 400 MHz, DMSO-d₆)
  • Cyclopropyl Ring: Distinctive multiplets at high field (δ 0.3 – 0.6 ppm ).[1]

  • Methoxy (Ester): Singlet at δ 3.8 ppm .[1]

  • Phenolic OH: Broad singlet, typically exchangeable, around δ 9.0 – 10.0 ppm .[1]

  • Aromatic Region: ABX system characteristic of 1,3,4-substitution.[1]

Handling & Stability

  • Storage: Store in a cool, dry place (Room Temperature is generally acceptable, but <15°C is preferred for long-term storage).

  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under strong basic or acidic conditions.[1] Avoid prolonged exposure to moisture if stored in non-inert packaging.[1]

  • Safety: Irritant.[1] Standard PPE (gloves, goggles, dust mask) is required.[1] The compound is a phenol derivative and may cause skin/eye irritation (H315, H319).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664966, Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.[1] Retrieved from [Link][1]

  • Zhang, H., Lin, Y., Li, Y., et al. (2014). Synthesis of an impurity in crude roflumilast.[1][7] Journal of Chemical Research, 38(8), 507–509.[1][7] (Describes the alkylation and purification logic).

  • Li, Z., et al. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2004.[1] Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2004060464: Process for the preparation of Roflumilast.[1] (Provides industrial scale conditions for the intermediate).

Sources

Exploratory

The Cyclopropylmethoxy Motif: Strategic Application in Drug Design and Process Chemistry

Topic: Function of the Cyclopropylmethoxy Group in Drug Intermediates Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Function of the Cyclopropylmethoxy Group in Drug Intermediates Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the cyclopropylmethoxy group (


) functions as a high-value bioisostere and metabolic modulator. Unlike simple alkoxy chains (methoxy, ethoxy), this motif offers a unique combination of steric rigidity, lipophilicity, and metabolic resistance.

This guide analyzes the cyclopropylmethoxy group's role in drug intermediates, focusing on its ability to block oxidative dealkylation and fill hydrophobic pockets with defined geometry. We examine the Roflumilast case study to demonstrate "field-proven" utility and provide self-validating synthetic protocols for installing this group during intermediate scale-up.

Pharmacochemical Rationale: Why Cyclopropylmethoxy?

The decision to incorporate a cyclopropylmethoxy group into a drug intermediate is rarely arbitrary. It addresses specific failure modes in lead optimization, particularly regarding metabolic stability and potency.

The "Goldilocks" Steric Profile

The cyclopropyl group is rigid due to the coplanarity of its three carbon atoms. When attached via a methylene ether linkage (


), it projects the ring into a specific spatial volume that is:
  • Larger than an ethoxy group: Filling hydrophobic pockets more effectively.

  • Smaller/More Rigid than an isobutoxy group: Avoiding steric clashes in tight binding sites.

Metabolic Blockade (The Deuterium Alternative)

A primary failure mode for ether-containing drugs is O-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: CYPs typically abstract a hydrogen from the

    
    -carbon (adjacent to oxygen).
    
  • The Cyclopropyl Advantage: The C-H bonds in a cyclopropane ring have higher bond dissociation energy (

    
     kcal/mol) compared to acyclic alkanes (
    
    
    
    kcal/mol). While the methylene spacer (
    
    
    ) is still vulnerable, the bulky, electron-donating nature of the adjacent cyclopropyl ring often sterically hinders the approach of the heme-iron center of CYP enzymes, significantly reducing the rate of O-dealkylation compared to straight-chain analogs.
Physicochemical Properties Table
PropertyMethoxy (

)
Ethoxy (

)
Cyclopropylmethoxy (

)
Impact on Drug Intermediate
Steric Bulk (

)
LowMediumHigh (Rigid) Fills defined hydrophobic pockets (e.g., PDE4 Q-pocket).
Lipophilicity (

)
-0.020.38~1.10 Increases membrane permeability; improves potency in lipophilic sites.
Metabolic Liability High (O-demethylation)High (O-deethylation)Low/Moderate Resists rapid clearance; extends half-life (

).
Electronic Effect Electron DonatingElectron DonatingDonating (

-donor)
Stabilizes aromatic rings; cyclopropane acts as a weak

-donor.

Decision Logic: When to Deploy

The following decision tree illustrates the logical flow a medicinal chemist should follow when considering this group for an intermediate.

SAR_Decision_Tree Figure 1: Medicinal Chemistry Decision Logic for Cyclopropylmethoxy Installation Start Lead Compound Optimization: Ether Linkage Instability MetabolicIssue Is O-Dealkylation the Primary Clearance Pathway? Start->MetabolicIssue StericFit Does the Pocket Tolerate Steric Bulk? MetabolicIssue->StericFit Yes AltStrat Use Deuterated Ether or Fluorination MetabolicIssue->AltStrat No (Other Issue) StericFit->AltStrat No (Too Tight) Lipophilicity Is LogP Increase Acceptable? StericFit->Lipophilicity Yes SelectGroup Select Cyclopropylmethoxy (Bioisostere for Isobutyl/Ethyl) Lipophilicity->SelectGroup Yes Lipophilicity->AltStrat No (Solubility Risk)

Case Study: Roflumilast Intermediate Synthesis

Roflumilast (Daliresp/Daxas) is the archetypal example of this group's utility. It is a PDE4 inhibitor used for COPD.[1]

  • Role of Group: The cyclopropylmethoxy group at the 3-position of the benzamide scaffold occupies a distinct hydrophobic pocket (the "Q-pocket") in the PDE4 enzyme, conferring 1000-fold selectivity over other PDE isoforms.

  • The Intermediate: 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.[2][3][4][5][6]

Validated Synthetic Protocol

The following protocol describes the installation of the cyclopropylmethoxy group on a catechol scaffold, a critical step in the process chemistry of Roflumilast.

Objective: Selective alkylation of 3-hydroxy-4-difluoromethoxybenzaldehyde to form 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.

Reagents:

  • Substrate: 3-hydroxy-4-difluoromethoxybenzaldehyde (1.0 eq)

  • Alkylating Agent: Cyclopropylmethyl bromide (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with DMF (5 vol) and the phenolic substrate.

  • Base Addition: Add

    
     (granular, anhydrous) at room temperature. Stir for 30 minutes to ensure phenoxide formation. Note: The solution will typically darken.
    
  • Alkylation: Add Cyclopropylmethyl bromide dropwise over 20 minutes.

    • Critical Control Point: Exothermic reaction. Maintain internal temperature

      
       during addition.
      
  • Heating: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor via HPLC.[7] The cyclopropylmethyl group is non-UV active, but the shift in retention time (more lipophilic) is distinct.

  • Workup: Cool to

    
    . Quench into ice water (10 vol). The product usually precipitates as a solid. Filter and wash with water to remove DMF.
    
  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.

Yield Expectation: 85–92% isolated yield.

Process Flow Diagram

The synthesis of the key Roflumilast intermediate involves sequential ether formations.

Synthesis_Workflow Figure 2: Sequential Ether Synthesis of Roflumilast Intermediate Start 3,4-Dihydroxy- benzaldehyde Step1 Step 1: Difluoromethylation (ClCHF2 / NaOH) Start->Step1 Inter1 3-Hydroxy-4-difluoromethoxy- benzaldehyde Step1->Inter1 Step2 Step 2: Cyclopropylmethylation (C3H5CH2Br / K2CO3) Inter1->Step2 Selective Alkylation Product 3-Cyclopropylmethoxy- 4-difluoromethoxy- benzaldehyde Step2->Product Oxidation Step 3: Oxidation to Acid (NaClO2) Product->Oxidation Final Key Acid Intermediate Oxidation->Final

Safety & Toxicology of Reagents

When handling the reagents to install this group, specific precautions are required:

  • Cyclopropylmethyl Bromide: A potent alkylating agent. It is a lachrymator and potential mutagen. All operations must occur in a fume hood.

  • Process Safety: The reaction with

    
     in DMF can generate 
    
    
    
    if the base is wet or if acid impurities are present. Ensure adequate venting.

References

  • Discovery of Roflumilast: Hermann, R., et al. "Roflumilast: A Novel Phosphodiesterase 4 Inhibitor." Journal of Medicinal Chemistry.

  • Cyclopropyl Group Properties: Talele, T. T.[8] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[8] Journal of Medicinal Chemistry, 2016.[8]

  • Synthetic Protocol (Patent): "Method for preparing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid." Google Patents, CN102417449A.

  • Metabolic Stability: "Metabolism of cyclopropyl groups." Hypha Discovery.

  • Williamson Ether Synthesis: "The Williamson Ether Synthesis." Master Organic Chemistry.

Sources

Foundational

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate solubility profile

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Executive Summary Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS: 848574-60-7 ) is a critical pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

Executive Summary

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS: 848574-60-7 ) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor approved for Chronic Obstructive Pulmonary Disease (COPD).

This guide characterizes the solubility thermodynamics and kinetic behavior of this intermediate. Unlike the final drug substance, this ester intermediate exhibits a distinct amphiphilic profile due to the juxtaposition of a lipophilic cyclopropylmethoxy tail and a polar phenolic hydroxyl group. Understanding this profile is essential for optimizing alkylation yields, designing non-chromatographic purification steps (crystallization), and controlling impurity carryover (e.g., 3,4-dialkoxy impurities).

Physicochemical Characterization

Before establishing solubility protocols, the fundamental physicochemical properties must be defined to predict solvent interactions.

PropertyValue / DescriptionSource/Rationale
CAS Number 848574-60-7Verified Identifier
Molecular Formula C₁₂H₁₄O₄Stoichiometry
Molecular Weight 222.24 g/mol Calculated
Physical State Crystalline SolidX-ray Diffraction data [1]
Crystal Habit Monoclinic (P2₁/n)Recrystallized from EtOAc/Hexane [1]
Predicted LogP ~2.1 – 2.5Lipophilic shift from Methylparaben (1.[1]96) due to cyclopropyl group
pKa (Phenolic) ~8.4Est. based on Methyl 4-hydroxybenzoate analog
H-Bond Donors 1 (Phenolic -OH)Critical for solvent interaction
H-Bond Acceptors 4 (Ester + Ether oxygens)Dictates solubility in protic solvents

Solubility Profile

The solubility of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is governed by the competition between the hydrophobic cyclopropyl/phenyl rings and the hydrogen-bonding capability of the phenol/ester groups.

Qualitative Solubility Matrix

Data derived from process chemistry extraction and crystallization protocols [1][2].

Solvent ClassSolventSolubility StatusProcess Application
Esters Ethyl Acetate (EtOAc)Soluble Primary solvent for extraction and crystallization.
Alkanes n-Hexane / HeptaneInsoluble / Anti-solvent Used to drive crystallization (e.g., 1:10 EtOAc:Hexane).
Alcohols Methanol / EthanolFreely Soluble Suitable for reaction media; poor for selective crystallization due to high solubility.
Chlorinated Dichloromethane (DCM)Soluble High solubility; used in initial reaction workups.
Nitriles Acetonitrile (MeCN)Soluble Alternative reaction solvent; good for HPLC analysis.
Aqueous Water (pH < 7)Insoluble Used for washing salts/inorganic byproducts.
Aqueous Water (pH > 10)Soluble (as Phenolate) Soluble upon deprotonation of the 4-OH group (Not recommended for isolation).
Thermodynamic Behavior

The compound exhibits a positive temperature coefficient of solubility in moderately polar solvents like Ethyl Acetate.

  • Low Temperature (0–5°C): Low solubility favors high-yield crystallization.

  • High Temperature (Reflux): High solubility allows for dissolution of crude cakes.

  • Implication: The steep solubility curve in EtOAc/Heptane mixtures enables purification without silica gel chromatography, a critical requirement for kilogram-scale GMP manufacturing.

Process Chemistry & Purification Strategy

The solubility profile dictates the purification logic. The synthesis typically involves alkylating 3,4-dihydroxybenzoate.[2] The key challenge is separating the target mono-alkoxy product from the di-alkoxy impurity.

Figure 1: Solubility-Driven Purification Workflow

PurificationWorkflow cluster_legend Solubility Logic Start Crude Reaction Mixture (Target + Di-alkoxy Impurity + Salts) Extraction Liquid-Liquid Extraction Solvent: Ethyl Acetate / Water (Removes Salts) Start->Extraction Concentration Concentrate Organic Phase to Supersaturation Extraction->Concentration AntiSolvent Addition of Anti-Solvent (n-Hexane or Heptane) Ratio 1:5 to 1:10 Concentration->AntiSolvent Crystallization Cooling Crystallization (Slow Evaporation or Cooling to 0-5°C) AntiSolvent->Crystallization Filtration Filtration & Wash (Wash with cold Hexane) Crystallization->Filtration FinalProduct Pure Methyl 3-(cyclopropylmethoxy)- 4-hydroxybenzoate (Crystalline Solid) Filtration->FinalProduct Legend1 Target is soluble in EtOAc Legend2 Target crystallizes in Hexane

Caption: Workflow utilizing the differential solubility in EtOAc/Hexane to isolate the target intermediate.

Experimental Protocols

As a Senior Scientist, you should not rely solely on literature values. Use these self-validating protocols to generate precise data for your specific batch.

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Purpose: To determine thermodynamic solubility limits in specific solvent systems.

  • Preparation: Add excess solid Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate to 5 mL of the test solvent (e.g., EtOAc) in a scintillation vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker.

  • Verification: Ensure undissolved solid remains visible. If fully dissolved, add more solid.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vessel.

    • Evaporate solvent under nitrogen stream or vacuum.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Recrystallization Solvent Screening

Purpose: To optimize yield and purity.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Ethyl Acetate at reflux (~77°C). Record volume (

    
    ).
    
  • Cloud Point Determination: Add n-Hexane dropwise to the hot solution until persistent turbidity is observed. Record volume (

    
    ).
    
  • Re-dissolution: Add a minimal amount of EtOAc to clear the solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Evaluation: Filter crystals. Calculate % Recovery:

    
    
    Target Recovery: >85% with >99% HPLC purity.
    

Process Implications & Critical Control Points

  • Water Sensitivity: While the ester is relatively stable, prolonged exposure to basic aqueous conditions (pH > 10) during extraction will cause hydrolysis of the methyl ester to the acid (a different Roflumilast intermediate), reducing yield. Maintain pH < 8 during aqueous washes.

  • Solvent Trap: The compound's affinity for chlorinated solvents (DCM) can lead to solvate formation. Ensure rigorous drying (vacuum oven at 40-50°C) if DCM is used, or prefer EtOAc which is Class 3 (lower toxicity).

  • Chromatography Replacement: The solubility differential between the mono-cyclopropyl (target) and di-cyclopropyl (impurity) species in Toluene/Heptane systems can often be exploited to purify the compound without silica gel, reducing cost by ~60% in scale-up.

References

  • Hou, J. J., Cheng, X. C., Wang, R. L., & Wang, S. Q. (2010).[3] Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate . Acta Crystallographica Section E: Structure Reports Online, 66(8), o2004.[3] Link

  • Zhang, H., Lin, Y., Li, Y., Dong, K., Chen, L., & Wang, D. (2014). Synthesis of an impurity in crude roflumilast . Journal of Chemical Research, 38(8), 507-509. Link

  • Roflumilast Intermediate Preparation . Patent CN102503815A. Google Patents. Link

  • Mottu, F., et al. (2000). In vitro assessment of new embolic liquids prepared from hydrophobic biodegradable polymers . Biomaterials, 21(8), 803-811. (Context on benzoate ester solubility). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate via Flash Column Chromatography

This Application Note is designed to serve as a definitive technical guide for the purification of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate , a critical intermediate in the synthesis of the PDE4 inhibitor Roflumil...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the purification of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate , a critical intermediate in the synthesis of the PDE4 inhibitor Roflumilast .[1]

Abstract

The selective alkylation of catechols is a notorious challenge in medicinal chemistry. This guide details the chromatographic purification of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (Target) from its reaction mixture, which typically contains unreacted starting material, bis-alkylated side products, and the critical regiooisomer Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate .[1] We present a self-validating protocol using normal-phase silica chromatography, emphasizing gradient engineering to resolve the regioisomeric pair.

Introduction & Chemical Context

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is the immediate precursor to the difluoromethoxy scaffold found in Roflumilast (Daxas/Daliresp).[1] The synthesis generally involves the alkylation of methyl 3,4-dihydroxybenzoate with (bromomethyl)cyclopropane.

The Separation Challenge: The reaction is governed by the nucleophilicity of the phenolate ions. Without strict control, the reaction yields a statistical mixture:

  • Bis-alkylated impurity: Methyl 3,4-bis(cyclopropylmethoxy)benzoate (Over-alkylation).[1]

  • Regioisomer impurity: Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (Wrong site alkylation).[1]

  • Starting Material: Methyl 3,4-dihydroxybenzoate (Under-alkylation).

Achieving >98% purity requires removing the lipophilic bis-alkylated species and the highly polar starting material, while resolving the two mono-alkylated regioisomers which possess very similar Rf values.

Physicochemical Analysis & Strategy

CompoundStructure DescriptionPredicted LogPPolarityElution Order (Silica)
Bis-alkylated Capped phenols (2 ethers)~3.8Low1 (Fastest)
Target (3-isomer) 3-Ether, 4-Phenol~2.2Medium2 (Critical Pair)
Regioisomer (4-isomer) 4-Ether, 3-Phenol~2.2Medium2 (Critical Pair)
Starting Material Free Catechol (2 phenols)~1.1High3 (Slowest)

Method Development Logic:

  • Stationary Phase: Irregular Silica Gel (40–63 µm) is sufficient, but spherical silica (20–40 µm) is recommended for difficult regioisomer separation.

  • Mobile Phase: A Hexane/Ethyl Acetate (EtOAc) system provides the best selectivity for phenolic esters. Dichloromethane (DCM) can be used but often shows lower selectivity for the regioisomers.

  • Loading: Due to the close elution of the regioisomers, sample loading should be restricted to <5% of the column mass (e.g., 500 mg sample on a 10g+ column).

Detailed Protocol

Phase 1: Sample Preparation

Objective: Ensure the sample enters the column in a narrow band to maximize resolution.

  • Workup: After the reaction (typically in Acetone/K2CO3), filter salts and evaporate solvent. Redissolve in EtOAc and wash with 1N HCl (to ensure phenols are protonated) and Brine. Dry over Na2SO4 and concentrate.

  • Dry Loading (Recommended):

    • Dissolve the crude oil in a minimum amount of DCM or Acetone.

    • Add silica gel (ratio 1:2 sample-to-silica by weight).

    • Evaporate solvent under vacuum until a free-flowing powder is obtained.[1]

    • Why? Liquid injection of this mixture often leads to "fingering" and band broadening due to the solubility differences of the impurities.

Phase 2: Column Chromatography Setup
  • Column: Flash Cartridge (e.g., 12g, 24g, or 40g depending on scale).

  • Flow Rate: 15–30 mL/min (optimized for column size).

  • Wavelength: Monitor at 254 nm (strong absorption by benzoate) and 280 nm (phenolic character).

Phase 3: Gradient Elution Program

This linear gradient is designed to quickly elute the bis-alkylated impurity and then flatten out to separate the regioisomers.[1]

Time (CV*)% Ethyl Acetate (in Hexane)Purpose
0–2 5%Equilibration & elution of non-polar debris.[1]
2–5 5% → 15%Rapid elution of Bis-alkylated impurity .
5–15 15% → 25%Shallow Gradient. Elution of Mono-alkylated isomers.
15–20 25% → 60%Flush out Starting Material (very polar).[1]
20+ 100%Column wash.[1]

*CV = Column Volumes[1]

Phase 4: Fraction Collection & Analysis[1]
  • Bis-alkylated (Impurity A): Elutes first (Rf ~0.7 in 30% EtOAc). Discard.

  • Target & Regioisomer: These elute closely (Rf ~0.3–0.4 in 30% EtOAc).

    • Visual Cue: The 4-hydroxy (Target) and 3-hydroxy (Isomer) often show slightly different spot shapes or fluorescence intensities on TLC.[1]

    • Critical Step: Do not pool fractions immediately. Analyze the "front," "middle," and "tail" of the main peak by TLC or HPLC.

    • Regioisomer Logic: The 4-hydroxy compound (Target) typically elutes slightly after the 3-hydroxy isomer on standard silica due to the para-hydroxyl group's accessibility for hydrogen bonding with silanols, though this can vary based on solvent modifiers.[1]

  • Starting Material: Elutes last (Rf < 0.1). Retain only if recovery is needed.

Visualization of Workflow

G cluster_chrom Flash Chromatography (Hexane/EtOAc) Start Crude Reaction Mixture (Target + Impurities) Prep Sample Prep: Dry Load on Silica (1:2 ratio) Start->Prep Step1 Gradient 5-15% EtOAc Elutes Bis-alkylated Impurity Prep->Step1 Step2 Gradient 15-25% EtOAc (Shallow Gradient) Step1->Step2 Increase Polarity Fraction1 Fraction Set A: Bis-alkylated (Discard) Step1->Fraction1 Step3 Flush 60% EtOAc Elutes Starting Material Step2->Step3 Flush Fraction2 Fraction Set B: Mono-alkylated Isomers Step2->Fraction2 Fraction3 Fraction Set C: Starting Material (Recycle) Step3->Fraction3 Analysis TLC/HPLC Analysis of Fraction Set B Fraction2->Analysis Final Pure Methyl 3-(cyclopropylmethoxy)- 4-hydroxybenzoate Analysis->Final Pool Pure Fractions

Caption: Purification workflow emphasizing the shallow gradient required to separate mono-alkylated regioisomers.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Co-elution of Isomers The "Shallow Gradient" (15-25%) is too steep.[1]Reduce gradient slope (e.g., 15% to 20% over 10 CV). Switch to a smaller particle size column (20 µm).
Tailing Acidic phenols interacting strongly with silica.[1]Add 0.1% Acetic Acid to the mobile phase to suppress ionization of the phenol.
Poor Recovery Product crystallizing on column or retained.[1]Ensure the sample was fully soluble in the loading solvent. Flush column with 100% EtOAc or 10% MeOH/DCM at the end to check for retained material.

Quality Control Criteria

Before proceeding to the next synthetic step (difluoromethylation), the isolated material must meet these criteria:

  • HPLC Purity: >98.5% (Area %).[1][2]

  • Regioisomer Content: <0.5% (Critical for Roflumilast efficacy).[1]

  • 1H NMR: Distinctive doublet for the cyclopropyl CH2 (approx δ 3.9 ppm) and singlet for the methyl ester. The aromatic coupling pattern must confirm the 1,3,4-substitution.

References

  • Synthesis and Crystallography: Hou, J. J., Cheng, X. C., Wang, R. L., & Wang, S. Q. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.[1][3] Acta Crystallographica Section E: Structure Reports Online, 66(8), o2004. Link

  • Roflumilast Process Chemistry: "Process for the preparation of Roflumilast."[4][5][6][7] World Intellectual Property Organization, WO2005026095. (Describes the alkylation challenges).

  • General Chromatography Guide: "Flash Chromatography: A Guide for the Organic Chemist.
  • Corrigendum on Structure: Hou, J. J., et al. (2011). Corrigendum: Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.[1][3] Acta Crystallographica Section E. (Highlighting the risk of misidentifying the regioisomer). Link

Sources

Application

Application Note &amp; Protocol: A Guide to the Scalable Synthesis of Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate. This compound is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate. This compound is a critical intermediate in the manufacturing of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor used in the treatment of severe Chronic Obstructive Pulmonary Disease (COPD)[1][2][3]. We begin with a detailed, mechanistically-grounded laboratory-scale protocol, critically analyzing the reaction parameters. The core of this guide focuses on the strategic considerations and practical methodologies required to scale this synthesis to a multi-kilogram level. We address key chemical engineering challenges, including mass transfer, thermal management, and the transition from chromatographic purification to industrially viable crystallization processes. The protocols provided are designed to be self-validating, incorporating in-process controls to ensure reproducibility and high purity of the final product, which is essential for subsequent Good Manufacturing Practice (GMP) synthesis of the final Active Pharmaceutical Ingredient (API)[1].

Introduction and Strategic Overview

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (Molecular Formula: C₁₂H₁₄O₄) is a key building block in several synthetic routes leading to Roflumilast[2][4]. Its synthesis presents a classic challenge in organic chemistry: the regioselective alkylation of a di-functionalized aromatic ring. The most direct and common approach involves the Williamson ether synthesis, a robust and well-understood Sₙ2 reaction[5][6][7].

This guide focuses on the reaction between Methyl 3,4-dihydroxybenzoate and (Bromomethyl)cyclopropane. While the starting material possesses two phenolic hydroxyl groups at the C3 and C4 positions, the desired product is the result of selective alkylation at the C4-hydroxyl group[8][9]. This selectivity is governed by a combination of steric and electronic factors, which must be carefully controlled through the choice of base, solvent, and temperature to maximize the yield of the target isomer and minimize the formation of the 3-O-alkylated isomer and the 3,4-O-dialkylated byproduct.

The primary challenge in transitioning this synthesis from the benchtop to a pilot or production scale lies in moving beyond the low-yielding, chromatography-dependent laboratory procedure to a high-throughput, cost-effective, and reproducible process.

Mechanistic Rationale: The Williamson Ether Synthesis

The core of this synthesis is the nucleophilic substitution reaction between a phenoxide ion and a primary alkyl halide.[5][10]

  • Deprotonation: A moderately strong, non-nucleophilic base is required to selectively deprotonate one of the phenolic hydroxyl groups of Methyl 3,4-dihydroxybenzoate. Potassium carbonate (K₂CO₃) is an ideal choice for this step; it is inexpensive, easy to handle, and sufficiently basic to generate the phenoxide nucleophile without causing hydrolysis of the methyl ester functional group. The reaction is typically performed in a polar aprotic solvent like acetone or dimethylformamide (DMF)[7][11][12].

  • Nucleophilic Attack (Sₙ2): The resulting phenoxide ion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of (Bromomethyl)cyclopropane. As this is a primary halide, the reaction proceeds efficiently via an Sₙ2 mechanism, displacing the bromide leaving group. This mechanism is favored as it minimizes the potential for competing E2 elimination reactions[13].

  • Regioselectivity: The preferential alkylation at the 4-position is crucial. While both hydroxyl groups are acidic, the 4-OH is generally considered more sterically accessible for attack by the incoming electrophile compared to the 3-OH, which is flanked by the methoxycarbonyl group. Fine-tuning the reaction conditions is essential to exploit this subtle difference and maximize the yield of the desired isomer.

Laboratory-Scale Synthesis Protocol (10 mmol)

This protocol is adapted from established literature procedures and serves as our baseline for scale-up analysis.[11]

Reagent & Materials Data
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Methyl 3,4-dihydroxybenzoate168.151.68 g10.01.0
(Bromomethyl)cyclopropane134.991.35 g10.01.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Acetone58.08100 mL--
Experimental Workflow: Lab Scale

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve Methyl 3,4-dihydroxybenzoate & K₂CO₃ in 50 mL Acetone react1 Combine solutions in a round-bottom flask prep1->react1 prep2 Dissolve (Bromomethyl)cyclopropane in 50 mL Acetone prep2->react1 react2 Heat to 40°C with stirring react1->react2 react3 Monitor reaction by TLC for 18 hours react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Filter to remove inorganic salts workup1->workup2 workup3 Evaporate filtrate under reduced pressure workup2->workup3 purify1 Perform flash column chromatography on crude product workup3->purify1 purify2 Isolate pure fractions purify1->purify2 purify3 Evaporate solvent to yield final product purify2->purify3

Caption: Lab-scale synthesis workflow diagram.

Step-by-Step Methodology
  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3,4-dihydroxybenzoate (1.68 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add 50 mL of acetone.

  • Addition of Alkylating Agent: In a separate beaker, dissolve (Bromomethyl)cyclopropane (1.35 g, 10.0 mmol) in 50 mL of acetone. Add this solution to the flask.

  • Reaction: Place the flask in a pre-heated oil bath at 40°C. Stir the reaction mixture vigorously for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Work-up: After 18 hours, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the potassium salts. Wash the filter cake with additional acetone (2 x 20 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the desired product and evaporate the solvent to yield pure Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate. The reported yield for this specific protocol is approximately 18% (0.43 g)[11].

Critical Considerations for Process Scale-Up

Translating the lab protocol to a multi-kilogram scale requires a fundamental shift in strategy. The low yield and reliance on chromatography are not economically viable for industrial production.

Logical Dependencies in Synthesis Scale-Up

G cluster_levers Process Parameters cluster_outcomes Key Outcomes Goal High Yield & Purity at Scale Temp Thermal Management Kinetics Reaction Rate & Selectivity Temp->Kinetics controls side reactions Mixing Mixing Efficiency MassXfer Mass Transfer (Solid-Liquid) Mixing->MassXfer improves contact Solvent Solvent Choice Solvent->Kinetics influences rate Workup Workup Efficiency Solvent->Workup impacts separation Stoich Stoichiometry Stoich->Kinetics drives completion Kinetics->Goal MassXfer->Kinetics enables reaction Purification Purification Method Purification->Goal Workup->Purification determines crude quality

Caption: Key interdependent factors in process scale-up.

  • Thermal Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed glass reactor with controlled heating/cooling is mandatory to maintain a consistent temperature, preventing runaway reactions and the formation of byproducts.

  • Mass Transfer & Mixing: The reaction is heterogeneous (solid K₂CO₃ in liquid). Inefficient mixing is a major cause of low yields and batch-to-batch variability. Replace the magnetic stirrer with a powerful overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) to ensure the base remains suspended and in constant contact with the dissolved reactants[14].

  • Purification Strategy: Flash chromatography is impractical and expensive at scale. The process must be redesigned to yield a crude product that can be purified by crystallization. This is the most significant departure from the lab protocol. It requires careful solvent screening to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

  • Yield Optimization: The 18% yield is unacceptably low for commercial synthesis[11]. This is likely due to the formation of the undesired 3-O-alkylated isomer and dialkylated product. To improve this, consider:

    • Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the limiting reagent (either the diol or the bromide) can help drive the reaction to completion.

    • Base: While 2.0 equivalents of K₂CO₃ are used, optimizing this (e.g., to 1.5 or 2.5 eq.) could improve selectivity.

    • Phase Transfer Catalyst (PTC): Adding a catalytic amount of a PTC like tetrabutylammonium bromide (TBAB) can accelerate the reaction rate and potentially improve yield by facilitating the transfer of the phenoxide from the solid base surface to the organic phase.

Proposed Scaled-Up Synthesis Protocol (1.0 kg)

This protocol is a projection for a 100L jacketed reactor and incorporates the scale-up principles discussed above.

Materials & Equipment
  • 100L Jacketed Glass Reactor with overhead stirring, reflux condenser, and temperature probe.

  • Nutsche filter or large-scale centrifuge for solid-liquid separation.

  • Appropriate pumps for liquid transfer.

Step-by-Step Methodology
  • Reactor Setup & Charging: Ensure the reactor is clean and dry. Charge the reactor with Methyl 3,4-dihydroxybenzoate (1.0 kg, 5.95 mol) and anhydrous potassium carbonate (1.64 kg, 11.89 mol, 2.0 eq.).

  • Solvent Addition: Add 60 L of acetone to the reactor. Begin overhead stirring at 100-150 RPM to create a uniform slurry.

  • Controlled Addition & Reaction: Heat the reactor jacket to maintain an internal temperature of 40-45°C. Slowly add a solution of (Bromomethyl)cyclopropane (0.80 kg, 5.95 mol, 1.0 eq.) in 10 L of acetone to the reactor over 1-2 hours.

  • In-Process Control (IPC): After the addition is complete, maintain the reaction at 40-45°C. Monitor the reaction every 2-4 hours by taking a small sample, quenching it, and analyzing by HPLC to track the consumption of starting material and the formation of the product and key impurities[15]. Continue the reaction until the starting diol is <1% by area on the chromatogram.

  • Work-up: Cool the reactor to 20°C. Filter the entire batch through a Nutsche filter to remove the inorganic salts. Wash the salt cake with fresh acetone (2 x 10 L).

  • Solvent Swap & Crystallization: Transfer the combined filtrate to a clean reactor. Distill off the acetone under atmospheric pressure. Add 15 L of isopropanol and continue distillation to remove residual acetone. Cool the isopropanol solution slowly to 0-5°C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours.

  • Isolation and Drying: Filter the resulting crystals, wash with cold (0°C) isopropanol (2 x 2 L), and dry under vacuum at 40-50°C until a constant weight is achieved.

Data Summary & Characterization

ParameterLaboratory ScaleProposed Scaled-Up ProcessRationale for Change
Batch Size 1.68 g1.0 kgIndustrial requirement
Solvent AcetoneAcetone (swap to Isopropanol)Acetone for reaction; Isopropanol for crystallization
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mass transfer for heterogeneous reaction[14]
Temp. Control Oil BathJacketed ReactorProvides precise and safe thermal management
Purification Flash ChromatographyCrystallizationEconomically viable and scalable method[16]
IPC TLC (qualitative)HPLC (quantitative)Provides precise data for process control and endpoint determination[15]
Reported/Target Yield ~18%[11]>60%Optimization is critical for process viability
Final Purity >98%>99.0% (by HPLC)High purity is required for API synthesis[1]

Final Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H and ¹³C NMR, Mass Spectrometry, and quantitative purity analysis by HPLC[16]. The melting point should also be sharp, indicating high purity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Purity Requirements of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate for API Synthesis.
  • Google Patents. (2016). CN105254559A - Preparation method for high-purity roflumilast.
  • Hou, J.-J., Cheng, X.-C., Wang, R.-L., & Wang, S.-Q. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2004. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

  • Google Patents. (2011). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Hou, J.-J., Cheng, X.-C., Wang, R.-L., & Wang, S.-Q. (2011). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Corrigendum. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), e12. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Roflumilast-impurities. Retrieved from [Link]

  • Surajit, S. S. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. Retrieved from [Link]

  • Hou, J.-J., et al. (2011). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Corrigendum. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Safe Handling of Cyclopropylmethyl Bromide in Synthesis

Introduction Cyclopropylmethyl bromide (CPMB), also known as (bromomethyl)cyclopropane, is a vital reagent in modern organic synthesis. Its unique structure, featuring a strained three-membered cyclopropyl ring, makes it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopropylmethyl bromide (CPMB), also known as (bromomethyl)cyclopropane, is a vital reagent in modern organic synthesis. Its unique structure, featuring a strained three-membered cyclopropyl ring, makes it a valuable building block for introducing the cyclopropylmethyl moiety into target molecules[1]. This structural motif is prevalent in numerous biologically active compounds, positioning CPMB as a key intermediate in the development of pharmaceuticals and agrochemicals[1][2][3]. However, the utility of cyclopropylmethyl bromide is matched by its hazardous properties, including flammability and irritant effects. Therefore, a comprehensive understanding and strict adherence to safety protocols are paramount for its handling in any research or development setting.

This guide provides an in-depth overview of the hazards associated with cyclopropylmethyl bromide and outlines detailed protocols for its safe handling, storage, use in synthesis, and disposal. The procedures described herein are designed to empower researchers, scientists, and drug development professionals to work with this reagent confidently and safely, minimizing risks to personnel and the environment.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with cyclopropylmethyl bromide commences. This involves understanding its chemical properties and associated hazards.

Chemical and Physical Properties

Cyclopropylmethyl bromide is a flammable liquid with a high vapor density, meaning its vapors can travel to an ignition source and flash back[4][5]. Key properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₄H₇Br[1][6]
Molecular Weight ~135.00 g/mol [6][7]
Appearance Colorless Liquid[1][6]
Boiling Point 105-107 °C[6][8]
Flash Point 41 °C (105.8 °F)[6][8]
Density 1.392 g/cm³ at 25 °C[6][8]
Vapor Density Not Available (Heavier than air)[6]
Solubility Not Available[6]
GHS Hazard Classification

Cyclopropylmethyl bromide is classified as a hazardous substance under the Globally Harmonized System (GHS).

  • Flammable Liquids (Category 3): H226 - Flammable liquid and vapor[6][7].

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed[7][9].

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation[7][9].

  • Serious Eye Damage/Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation[7][9].

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation[7][9].

Reactivity and Incompatibilities

Cyclopropylmethyl bromide is stable under recommended storage conditions but can react violently with certain materials[4][6].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[4].

  • Hazardous Decomposition Products: Combustion or thermal decomposition can generate toxic and irritating gases, including carbon oxides (CO, CO₂) and hydrogen bromide[4][6].

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with cyclopropylmethyl bromide, a combination of robust engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of cyclopropylmethyl bromide, including transfers, reaction setup, and workup, must be performed inside a certified chemical fume hood to minimize inhalation exposure[1][10].

  • Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations low. Ventilation equipment should be explosion-resistant[6][9].

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4].

  • Ignition Sources: Exclude all potential ignition sources from the work area. This includes open flames, hot surfaces, and sparks. Use explosion-proof electrical and lighting equipment[4][9]. Ground and bond all containers and receiving equipment during transfers to prevent static discharge[5][6].

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling cyclopropylmethyl bromide.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a face shield.Protects against splashes and vapors causing severe eye irritation[4][5].
Hand Chemical-resistant gloves (e.g., Nitrile). Consult manufacturer data for compatibility.Prevents skin contact, which causes irritation and potential absorption[5][10].
Body Flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental contact and provides a barrier in case of a flash fire[1][10].
Respiratory Not typically required when using a fume hood. Use a NIOSH-approved respirator if a hood is not available or as dictated by risk assessment.Prevents inhalation of vapors, which cause respiratory tract irritation[5][6].

Safe Handling and Synthesis Protocols

Adherence to methodical and cautious procedures is critical when working with cyclopropylmethyl bromide.

Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely managing cyclopropylmethyl bromide in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Handling & Synthesis cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response prep Conduct Risk Assessment Review SDS ppe Don Proper PPE (Goggles, Gloves, FR Coat) eng Verify Engineering Controls (Fume Hood, Eyewash) receive Receive & Inspect Container store Store in Flammables Cabinet Away from Incompatibles receive->store transfer Transfer/Dispense in Fume Hood Use Grounded Equipment store->transfer react Perform Synthesis Monitor Reaction transfer->react spill Spill Occurs transfer->spill exposure Personnel Exposure transfer->exposure decon Decontaminate Glassware & Surfaces react->decon react->spill react->exposure waste Dispose of Hazardous Waste (Liquid & Solid) decon->waste cleanup Clean Work Area Remove PPE waste->cleanup spill_proc Follow Spill Protocol (Evacuate, Contain, Clean) spill->spill_proc exposure_proc Follow First Aid Protocol (Flush, Remove Clothing, Seek Medical Aid) exposure->exposure_proc

Caption: Workflow for the safe handling of cyclopropylmethyl bromide.

Storage Protocol
  • Upon receipt, inspect the container for any damage or leaks.

  • Store cyclopropylmethyl bromide in a tightly closed, properly labeled container[6].

  • The storage location must be a dedicated, well-ventilated flammables cabinet[4].

  • Store away from heat, sparks, open flames, and other ignition sources[4][5].

  • Ensure segregation from incompatible materials, especially strong oxidizing agents and bases[4][11].

General Synthesis Protocol (Example: Nucleophilic Substitution)

Cyclopropylmethyl bromide is a common alkylating agent. The following is a generalized protocol for its use in a nucleophilic substitution reaction.

  • Reaction Setup:

    • Set up the reaction in a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

    • All operations must be conducted within a chemical fume hood.

  • Inert Atmosphere:

    • Purge the apparatus with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions, as moisture can interfere with many reactions involving alkyl halides.

  • Reagent Addition:

    • Dissolve the nucleophile and any necessary base in an appropriate anhydrous solvent.

    • Using a syringe or dropping funnel, slowly add the cyclopropylmethyl bromide to the reaction mixture. Causality Note: Slow addition is crucial to control the reaction exotherm and prevent runaway reactions.

  • Reaction Monitoring:

    • Maintain the reaction at the desired temperature (cooling with an ice bath may be necessary).

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly add a quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride) to deactivate any unreacted reagents.

    • The organic product is typically extracted into an organic solvent. The organic layer may be washed with an aqueous base solution, such as sodium bicarbonate, to neutralize any acidic byproducts before distillation or purification[12].

  • Purification:

    • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • The crude product can then be purified by fractional distillation or column chromatography[12].

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes[5][6]. Seek immediate medical attention[5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[5][6]. Seek immediate medical attention[5].

  • Inhalation: Move the person to fresh air immediately[6]. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk[5]. Seek immediate medical attention[5].

  • Spills:

    • Evacuate all non-essential personnel from the area.

    • Remove all ignition sources[9].

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth[9]. Do not use combustible materials.

    • Collect the absorbed material into a suitable, sealed container for hazardous waste disposal[6].

  • Fire:

    • In case of a small fire, use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam extinguisher[6].

    • For larger fires, evacuate the area and call emergency services. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of toxic decomposition products[4][6].

Waste Disposal

All cyclopropylmethyl bromide waste, including excess reagent and contaminated materials (e.g., absorbent, gloves, glassware), must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of it down the drain[1].

  • Follow all local, state, and federal regulations for hazardous waste disposal[1][6].

References

  • Cyclopropylmethyl bromide Safety Data Sheet. AK Scientific, Inc.

  • (Bromomethyl)cyclopropane Safety Data Sheet. Apollo Scientific.

  • Cyclopropylmethyl bromide Safety Data Sheet. Fisher Scientific.

  • Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Cole-Parmer.

  • Cyclopropylmethyl Bromide | INDIA | Manufacturer | 7051-34-5. lifechem pharma.

  • Bromomethylcyclopropane | C4H7Br | CID 81503. PubChem, National Institutes of Health.

  • (Bromomethyl)cyclopropane - Safety Data Sheet. ChemicalBook.

  • Process for the production of cyclopropylmethyl halides. Google Patents, US6118032A.

  • Safe Handling of Metal Alkyls. Nouryon.

  • Breaking Down Alkyl Halides: Key Reactions and Uses. Daken.

  • Review of cyclopropyl bromide synthetic process. ResearchGate.

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents, US20160355452A1.

  • Aluminum Alkyl Halides SOP. Scribd.

  • Preparation of Alkyl Halides. Chemistry LibreTexts.

  • Chemical Storage and Handling Recommendations. NY.Gov.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Column Chromatography

Welcome to the Technical Support Center for Flash Column Chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of flash chromatography and ach...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Flash Column Chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of flash chromatography and achieve optimal purification of their target compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles and extensive field experience.

Section 1: Core Principles & Initial Method Development

Flash chromatography is a rapid form of preparative column chromatography that relies on pressure to drive the mobile phase through the stationary phase, typically silica gel.[1] The goal is to separate a target compound from impurities based on differential partitioning between the two phases. A successful separation hinges on a well-developed method, which begins with solvent selection.

The Art of Solvent Selection

The choice of solvent system (mobile phase) is the most critical factor in achieving a good separation. The ideal solvent system should provide a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value between 0.13 and 0.40.[2] This range ensures a balance between resolution and elution time.

Key Considerations for Solvent Systems:

  • Polarity: Normal-phase chromatography, the most common form of flash chromatography, uses a polar stationary phase (like silica gel) and a less polar mobile phase.[3] The polarity of the mobile phase is increased to elute compounds with higher affinity for the stationary phase.

  • Common Solvent Systems:

    • For nonpolar to moderately polar compounds: Hexane/Ethyl Acetate is a standard and versatile choice.[4]

    • For polar compounds: Dichloromethane/Methanol or Ethyl Acetate/Methanol blends are often effective.[2][4]

  • TLC as the Primary Tool: TLC is an invaluable tool for quickly screening different solvent systems to find the optimal conditions for your flash chromatography separation.[1] The separation observed on a TLC plate is a good predictor of the separation you will achieve on a flash column.[5]

Translating TLC to a Flash Method

Once an optimal solvent system is identified via TLC, the next step is to translate this into a gradient or isocratic flash chromatography method. Automated flash chromatography systems often have software that can help create a gradient based on TLC Rf values.[6][7]

  • Isocratic vs. Gradient Elution:

    • Isocratic elution uses a constant solvent composition throughout the run. It is simpler but may not be effective for complex mixtures with compounds of widely varying polarities.

    • Gradient elution involves gradually increasing the polarity of the mobile phase during the separation. This allows for the efficient elution of a wider range of compounds and can lead to sharper peaks and better resolution.[8]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during flash column chromatography in a direct question-and-answer format.

Poor or No Separation

Q: My spots are all clustered together at the top of the TLC plate. What should I do?

A: This indicates that your solvent system is not polar enough to move the compounds up the plate. You need to increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[2]

Q: My compound of interest is co-eluting with an impurity. How can I improve the separation?

A:

  • Optimize the Solvent System: Try a different solvent system. Sometimes, changing one of the solvents (e.g., switching from hexane to heptane, or ethyl acetate to diethyl ether) can alter the selectivity of the separation and resolve the co-eluting peaks.[9]

  • Run a Shallow Gradient: If you are running a gradient, making it shallower around the elution point of your target compound can improve resolution.[8]

  • Check Sample Load: Overloading the column can lead to poor separation.[10] Try reducing the amount of sample you are loading onto the column.

Peak Shape Issues

Q: My peaks are tailing. What causes this and how can I fix it?

A: Peak tailing, where the back of the peak is elongated, is a common issue.[11]

  • Causes:

    • Secondary Interactions: Strong interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on the silica surface, are a primary cause.[11][12]

    • Column Overload: Injecting too much sample can lead to peak tailing.[10]

    • Inappropriate Solvent: Using a solvent that is too strong to dissolve the sample can cause it to spread on the column.[13]

  • Solutions:

    • Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (1-3%) to the mobile phase can deactivate the acidic silanol sites and reduce tailing.[8]

    • Adjust pH: In reversed-phase chromatography, operating at a lower pH can suppress the ionization of silanol groups and minimize secondary interactions.[11]

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.[10]

    • Use an End-Capped Column: These columns have fewer free silanol groups, which can reduce tailing for polar compounds.[11]

Q: My peaks are fronting. What does this mean?

A: Peak fronting, where the front of the peak is sloped, is less common than tailing.[14]

  • Causes:

    • Column Overload: This is a very common cause of peak fronting.[15]

    • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[10]

    • Column Degradation: A void at the head of the column or a collapsed packing bed can cause peak fronting.[14]

  • Solutions:

    • Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume.[15]

    • Change Injection Solvent: Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[15]

    • Replace the Column: If you suspect column degradation, replacing the column is the most effective solution.[14]

Elution and Recovery Problems

Q: My compound is not eluting from the column. Where did it go?

A: There are several possibilities when a compound fails to elute:

  • Compound is Too Polar: The mobile phase may not be strong enough to elute a very polar compound. You will need to switch to a much more polar solvent system.[16]

  • Compound Decomposed on Silica: Some compounds are unstable on silica gel, which is acidic.[17] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if it remains intact. If it is unstable, you may need to use a different stationary phase like alumina or deactivated silica.[17]

  • Compound is Insoluble: The compound may have precipitated on the column.

Q: I have low recovery of my target compound. What could be the reason?

A:

  • Irreversible Adsorption: The compound may be binding irreversibly to the stationary phase. This can sometimes be addressed by changing the stationary phase or adding a modifier to the mobile phase.

  • Decomposition: As mentioned above, the compound may be degrading on the column.

  • Incomplete Elution: You may not have run the column long enough or with a strong enough solvent to elute all of your compound. It is good practice to flush the column with a very strong solvent at the end of the run to ensure everything has eluted.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the ideal amount of silica gel to use for my purification?

A: A general rule of thumb is to use a silica gel to crude sample weight ratio of about 20:1 to 100:1.[18] For "easy" separations (large ΔRf), you can use less silica (e.g., 20:1), while for "difficult" separations (small ΔRf), you will need more (e.g., 100:1 or more).[18]

Q: What is the difference between dry loading and wet loading?

A:

  • Wet (or Liquid) Loading: The sample is dissolved in a small amount of solvent (ideally the mobile phase) and then loaded directly onto the column.[19] This is the simplest method but can lead to band broadening if the wrong solvent is used or if the sample volume is too large.[1]

  • Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite) by dissolving the sample in a suitable solvent, adding the adsorbent, and then removing the solvent under vacuum.[19][20] The resulting free-flowing powder is then loaded onto the column. Dry loading is preferred for samples that are not very soluble in the mobile phase or when a large volume of a strong solvent is needed for dissolution.[20][21]

Q: How do I properly pack a flash column?

A: Proper column packing is crucial for a good separation. The goal is to create a uniform, homogenous bed of silica gel.

  • Add a small plug of cotton or a frit to the bottom of the column, followed by a thin layer of sand.[22]

  • Prepare a slurry of the silica gel in the initial mobile phase.[18]

  • Pour the slurry into the column and apply pressure to pack the silica bed.[18]

  • Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.[18]

  • Add a protective layer of sand on top of the packed silica.[18]

  • Never let the column run dry.[22]

Q: Should I equilibrate my column before loading the sample?

A: Yes, it is good practice to equilibrate the column by flushing it with 2-3 column volumes of the initial mobile phase. This removes trapped air, wets the stationary phase, and ensures a stable baseline before sample injection.[23] For reversed-phase columns, pre-conditioning is essential.[24]

Section 4: Experimental Protocols & Visualizations

Protocol 1: TLC Plate Analysis for Solvent System Selection
  • Dissolve a small amount of your crude sample in a suitable solvent.

  • Using a capillary tube, spot the sample onto the baseline of a TLC plate.

  • Prepare a developing chamber with your chosen solvent system.

  • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots using a UV lamp or an appropriate staining agent.

  • Calculate the Rf value for your target compound (Rf = distance traveled by spot / distance traveled by solvent front).

  • Repeat with different solvent systems until you find one that gives an Rf value for your target compound between 0.13 and 0.40 and good separation from impurities.[2]

Diagram 1: Relationship between TLC Rf and Column Volumes (CV)

TLC_to_CV TLC TLC Analysis Rf_High High Rf (e.g., 0.5) Fast Elution TLC->Rf_High Indicates Rf_Ideal Ideal Rf (0.15-0.35) Good Separation & Time TLC->Rf_Ideal Indicates Rf_Low Low Rf (e.g., <0.1) Slow Elution TLC->Rf_Low Indicates CV_Low Low CV (~2) Risk of Co-elution Rf_High->CV_Low Correlates to CV_Ideal Ideal CV (3-7) Optimal Resolution Rf_Ideal->CV_Ideal Correlates to CV_High High CV (>10) Broad Peaks, Long Run Time Rf_Low->CV_High Correlates to

Caption: Correlation of TLC Rf values to column volume elution.

Protocol 2: Dry Loading vs. Wet Loading

Wet Loading:

  • Dissolve the crude sample in the minimum amount of the initial mobile phase.[18]

  • Carefully apply the solution to the top of the packed column using a pipette.[18]

  • Open the stopcock and allow the sample to adsorb onto the silica.

  • Rinse the flask with a small amount of mobile phase and add it to the column to ensure all the sample is transferred.[18]

  • Carefully add more mobile phase to the top of the column without disturbing the sand layer and begin the elution.[18]

Dry Loading:

  • Dissolve the crude sample in a volatile solvent in which it is highly soluble (e.g., dichloromethane).[20]

  • Add 2-3 times the mass of silica gel relative to your sample to the solution.[20]

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[8][20]

  • Carefully add the powder to the top of the packed column.

  • Add a layer of sand on top of the dry-loaded sample.

  • Carefully add the mobile phase and begin the elution.

Diagram 2: Troubleshooting Decision Tree for Poor Separation

Troubleshooting_Separation Start Poor Separation Observed Check_TLC Review TLC Data Is Rf in optimal range (0.15-0.35)? Start->Check_TLC Adjust_Solvent Adjust Solvent Polarity Check_TLC->Adjust_Solvent No Check_Load Sample Overload? Check_TLC->Check_Load Yes Adjust_Solvent->Start Re-evaluate Reduce_Load Reduce Sample Load Check_Load->Reduce_Load Yes Change_Selectivity Try Different Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) Check_Load->Change_Selectivity No Reduce_Load->Start Re-run Use_Gradient Implement or Optimize Gradient Change_Selectivity->Use_Gradient Success Improved Separation Use_Gradient->Success

Caption: Decision tree for troubleshooting poor separation.

References

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved from [Link]

  • Running a flash column - Chemistry LibreTexts. (2021, March 21). Retrieved from [Link]

  • Some Useful and Practical Tips for Flash Chromatography | EPFL. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2023, October 28). Retrieved from [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2023, August 11). Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • Flash column equilibration – is it a waste of time or necessary step? - Biotage. (2023, January 23). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • How do I Create an Efficient Gradient Flash Chromatography Method? - Biotage. (2023, February 10). Retrieved from [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. (2024, April 1). Retrieved from [Link]

  • Which sorbents work best for dry loading flash column chromatography samples? - Biotage. (2023, February 10). Retrieved from [Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography - Teledyne ISCO. (n.d.). Retrieved from [Link]

  • How to properly condition a flash column | - Sorbtech. (2023, February 13). Retrieved from [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci. (2024, March 25). Retrieved from [Link]

  • Chromatography Adsorbents - A Comprehensive Guide. (2023, February 15). Retrieved from [Link]

  • Flash Method Development from TLC Plates Webinar - YouTube. (2021, March 11). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • HOW TO: Sample loading methods in flash chromatography - Sorbtech. (2023, April 7). Retrieved from [Link]

  • How should normal-phase gradient solvents be chosen? - Biotage. (2023, January 24). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]

  • Successful Flash Chromatography - King Group. (n.d.). Retrieved from [Link]

  • Sample Loading Techniques for Flash and Prep HPLC Webinar - YouTube. (2020, November 6). Retrieved from [Link]

  • 5 Steps to successful flash chromatography - Biotage. (2023, January 23). Retrieved from [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps - Teledyne ISCO. (n.d.). Retrieved from [Link]

  • Chromatography Troubleshooting - YouTube. (2019, March 25). Retrieved from [Link]

  • Peak Fronting, Column Life and Column Conditioning - LCGC International. (2005, July 1). Retrieved from [Link]

  • Flash Method Development in a Flash | Teledyne Labs. (n.d.). Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2024, July 17). Retrieved from [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2024, June 9). Retrieved from [Link]

  • Adsorption Chromatography: Principle, Types, Steps, Uses - Microbe Notes. (2022, March 24). Retrieved from [Link]

  • Improve flash chromatography method development with matching TLC plates. (2023, December 19). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key intermediate. We address common challenges and provide robust, step-by-step protocols to help you achieve the highest purity for your compound.

A Note on Nomenclature: The compound of interest, an intermediate in the synthesis of the PDE4 inhibitor Roflumilast, is commonly referred to as Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate in various sources[1][2]. However, a formal correction to the crystallographic literature suggests the name Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate [3]. For consistency with the topic query, this guide will use the former name while acknowledging the formal correction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for recrystallizing Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate?

A1: Based on crystallographic studies where high-quality crystals were grown, a solvent pair system of ethyl acetate and n-hexane is an excellent starting point[1]. The compound is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent) followed by the gradual addition of n-hexane (the "poor" solvent) to induce crystallization.

Q2: What are the fundamental characteristics of a good recrystallization solvent?

A2: A successful recrystallization hinges on the choice of solvent. The ideal solvent should exhibit the following properties[4][5]:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the hot solvent.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.

  • Appropriate boiling point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the final crystals.

  • Inertness: The solvent must not react with the compound being purified[5].

  • Impurity solubility profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice[6][7]. This often happens if the solution is too concentrated, cooled too rapidly, or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% more) to slightly reduce the saturation, and then allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth necessary to prevent oil formation[8].

Q4: I've cooled my solution, but no crystals have formed. What should I do next?

A4: This is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature[8]. To induce crystallization, you can[9][10]:

  • Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a "seed crystal" of the pure compound. This provides a template for further crystal formation.

  • Cool the solution further in an ice-salt bath, but only after attempting the first two methods, as very rapid cooling can sometimes lead to smaller, less pure crystals or oiling out[6].

  • Reduce the solvent volume. If the solution is too dilute, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and attempt to cool it again[8].

Solvent Selection & Screening Protocol

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol[4]. Given the compound's structure—a phenolic ester—solvents of intermediate polarity are often a good starting point. A rule of thumb suggests that solvents with similar functional groups to the compound can be effective solubilizers[11].

Table 1: Suggested Solvents for Screening Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
SolventBoiling Point (°C)PolarityRationale & Expected BehaviorObservations (Hot)Observations (Cold)
Ethyl Acetate 77.1MediumEster functionality. Likely a good "hot" solvent.
Acetone 56Medium-HighKetone functionality. Often a strong solvent.
Ethanol 78.4HighPhenolic OH suggests solubility. May be too soluble when cold.
Toluene 110.6LowAromatic ring suggests some solubility. Good for less polar compounds.
n-Hexane 69Very LowNon-polar. Likely a good "poor" or anti-solvent.
Water 100Very HighPhenolic OH may allow slight solubility in hot water.
Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude compound into a small test tube.

  • Add the first solvent from Table 1 dropwise at room temperature, vortexing after each drop, until you have added ~0.5 mL. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and provides a good yield of crystals upon cooling[5].

Visual Guide: Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

Solvent_Selection start Start: Crude Compound test_single Perform Solvent Screen (Protocol 1) start->test_single decision Ideal Single Solvent Found? test_single->decision single_solvent Proceed with Single Solvent Recrystallization decision->single_solvent  Yes test_pair Select a 'Good' Solvent (dissolves compound well) and a Miscible 'Poor' Solvent (compound is insoluble) decision->test_pair No   pair_protocol Proceed with Solvent-Pair Recrystallization (Protocol 2) test_pair->pair_protocol

Caption: Decision workflow for selecting a recrystallization solvent system.

Detailed Recrystallization Protocol

Protocol 2: Recrystallization using Ethyl Acetate/n-Hexane

This protocol is adapted from literature procedures and established best practices for solvent-pair recrystallization[1].

  • Dissolution: Place the crude Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • On a hot plate with stirring, add the minimum amount of hot ethyl acetate required to fully dissolve the solid at or near boiling. Rationale: Using the absolute minimum amount of the "good" solvent ensures the solution is saturated, maximizing yield[10].

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a clean flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution. Rationale: Keeping the apparatus hot prevents premature crystallization in the funnel, which would lead to product loss[6].

  • Inducing Crystallization: Re-heat the clear filtrate to boiling. Slowly add n-hexane (the "poor" solvent) dropwise until the solution remains faintly cloudy (turbid). Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and produce a clear, saturated solution.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[7]. Once at room temperature, the flask can be moved to an ice bath to maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane (or a pre-chilled mixture of ethyl acetate/hexane) to remove any residual soluble impurities from the crystal surfaces. Rationale: Using ice-cold solvent minimizes redissolving the desired product[10].

  • Drying: Dry the crystals thoroughly, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Q: My crystal yield is very low. What went wrong? A: The most common cause of low yield is using too much solvent during the dissolution step[8][10]. Even at low temperatures, your compound has some solubility in the solvent. The more solvent you use, the more product will remain in the mother liquor.

  • Solution: Before filtering, concentrate the solution by boiling off some of the solvent. If you have already filtered the crystals, you can try to recover a second crop by concentrating the filtrate and re-cooling.

Q: The crystals that formed are colored, but the pure compound should be colorless. A: This indicates that colored impurities have co-crystallized with your product.

  • Solution 1: Re-run the recrystallization, incorporating the optional activated charcoal step (Protocol 2, Step 3). The porous surface of the charcoal adsorbs large, colored impurity molecules.

  • Solution 2: If charcoal is ineffective, the impurity may have a similar solubility profile to your product. In this case, an alternative purification method, such as column chromatography, may be necessary before recrystallization[12]. The initial synthesis of this compound often involves flash column chromatography prior to final crystallization[1].

Q: My compound oiled out, and now it has solidified into one large, amorphous chunk. What should I do? A: An oil that solidifies upon cooling will trap impurities within the non-crystalline solid. The purification has failed.

  • Solution: Scrape out the solid, re-dissolve it in a larger volume of the "good" solvent (e.g., ethyl acetate), and restart the recrystallization process. This time, ensure cooling is much slower. You can insulate the flask by wrapping it in glass wool or placing it in a large beaker of hot water and allowing the entire assembly to cool.

Visual Guide: Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common recrystallization problems.

Troubleshooting start Problem Encountered During Recrystallization prob_no_xtal No Crystals Formed start->prob_no_xtal prob_oil Compound 'Oils Out' start->prob_oil prob_low_yield Low Crystal Yield start->prob_low_yield cause_super Cause: Supersaturation prob_no_xtal->cause_super cause_cool Cause: Cooling too fast or solution too concentrated prob_oil->cause_cool cause_solvent Cause: Too much solvent used prob_low_yield->cause_solvent sol_scratch Solution: 1. Scratch Flask 2. Add Seed Crystal cause_super->sol_scratch sol_reheat Solution: 1. Re-heat to dissolve 2. Add more solvent 3. Cool very slowly cause_cool->sol_reheat sol_evap Solution: 1. Evaporate excess solvent 2. Re-cool cause_solvent->sol_evap

Caption: A troubleshooting decision tree for common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Shi, J., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Retrieved from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Pinto, D., et al. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from [Link]

  • ResearchGate. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • Hou, J. J., et al. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2004. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Hou, J. J., et al. (2011). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Corrigendum. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), c1. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Methyl 3-(Cyclopropylmethoxy)-4-Hydroxybenzoate. Retrieved from [Link]

  • Sci-Hub. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Synthesis

The following guide is structured as a specialized Technical Support Center for researchers encountering yield issues with the synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate . It addresses the two primary c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers encountering yield issues with the synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate .

It addresses the two primary causes of failure: Regioselectivity Errors (forming the wrong isomer) and Reagent Instability (degradation of the cyclopropylmethyl electrophile).

Executive Summary & Triage

The Core Problem: Users attempting to synthesize Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate via direct alkylation of Methyl 3,4-dihydroxybenzoate frequently report yields <20% or difficulties purifying the product.

Root Cause Analysis: The low yield is rarely due to lack of reactivity. It is almost exclusively caused by Regioselectivity Mismatch .

  • Thermodynamic Trap: In Methyl 3,4-dihydroxybenzoate, the 4-hydroxyl group is more acidic (

    
    ) than the 3-hydroxyl group (
    
    
    
    ) due to the para-electron-withdrawing ester.
  • The Result: Under standard Williamson ether conditions (Base + Alkyl Halide), the 4-position is deprotonated and alkylated first, yielding the 4-isomer (Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) as the major product.

  • Reagent Degradation: (Bromomethyl)cyclopropane is prone to homoallylic rearrangement (ring opening) under heating or Lewis acidic conditions, further lowering the effective concentration of the electrophile.

Troubleshooting Guide: The "Isomer Trap"

Before optimizing reaction conditions, you must verify you are isolating the correct molecule.

Diagnostic Check: Run a 1H-NMR of your "product."

  • Target (3-isomer): The proton at position 2 (ortho to the alkoxy group) should show a specific splitting pattern distinct from the 4-isomer.

  • Common Error: Many researchers unintentionally isolate the 4-isomer or the bis-alkylated impurity. Literature corrections exist specifically for this molecule, where the 4-isomer was misidentified as the 3-isomer [1].

Decision Matrix
ObservationDiagnosisRecommended Action
Yield < 20% Competitive formation of 4-isomer and bis-alkylated product.STOP direct alkylation. Switch to Protocol A (Protection Strategy).
Product contains impurity Bis-alkylation (both OH groups reacted).Reduce base equivalents; use weak base (NaHCO3).
Reagent turns dark/fumes Polymerization/Rearrangement of (Bromomethyl)cyclopropane.Switch to Protocol B (Finkelstein Modification).

Recommended Protocols

Protocol A: The "High-Fidelity" Route (Protection Strategy)

Recommended for High Yield (>60%) and Regiopurity. Since direct alkylation favors the 4-position, we use this natural preference to block the 4-position, forcing the subsequent alkylation to the 3-position.

Workflow:

  • Selective Protection: React Methyl 3,4-dihydroxybenzoate with Benzyl Bromide (BnBr). The more acidic 4-OH reacts preferentially.

  • Target Alkylation: React the 4-O-Benzyl intermediate with (Bromomethyl)cyclopropane at the 3-OH position.

  • Deprotection: Remove the Benzyl group.

Step-by-Step Methodology:

Step 1: Regioselective 4-O-Benzylation

  • Reagents: Methyl 3,4-dihydroxybenzoate (1.0 eq), Benzyl Bromide (1.05 eq),

    
     (1.2 eq), NaI (0.1 eq).
    
  • Solvent: DMF (0.5 M).

  • Conditions: 40°C, 18 hours.[1]

  • Why: Weak base (

    
    ) deprotonates only the more acidic 4-OH. NaI catalyzes the reaction via in-situ Finkelstein exchange.
    
  • Yield Target: 70-80% of Methyl 4-(benzyloxy)-3-hydroxybenzoate [2].

Step 2: 3-O-Alkylation

  • Reagents: Intermediate from Step 1 (1.0 eq), (Bromomethyl)cyclopropane (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetone.

  • Conditions: 60°C, 6-12 hours.

  • Why: Stronger base (

    
    ) is now safe to use because the 4-OH is blocked.
    
  • Critical Note: Do not exceed 70°C to prevent cyclopropane ring opening.

Step 3: Hydrogenolysis (Deprotection)

  • Reagents: Pd/C (10% w/w),

    
     (1 atm).
    
  • Solvent: MeOH/EtOAc (1:1).

  • Conditions: Room Temperature, 2-4 hours.

  • Why: Cleaves the Benzyl ether.

  • Caution: Monitor closely. Prolonged exposure or high pressure may reduce the cyclopropyl ring. If ring opening is observed, switch to oxidative deprotection (using PMB protection in Step 1 instead of Benzyl).

Protocol B: The "Direct" Route Optimization

Only use if Protocol A is impossible. Expect lower yields (30-40%) but fewer steps.

If you must alkylate the diol directly, you must use Borate Complexation to alter the nucleophilicity of the phenoxides.

  • Borax Additive: Add

    
     (Borax) to the reaction. Borax forms a cyclic borate ester with the cis-diol (catechol), temporarily protecting the system.
    
  • Phase Transfer: Use a Phase Transfer Catalyst (TBAB) in a biphasic system (Toluene/Water/NaOH).

  • Mechanism: The borate complex is reversible. Controlled alkylation can sometimes favor the 3-position due to steric directing effects of the borate cage, though this is substrate-dependent and less reliable than Protocol A.

Reagent Stabilization (The "Hidden" Variable)

(Bromomethyl)cyclopropane is chemically fragile. It undergoes homoallylic rearrangement to cyclobutyl bromide or open-chain bromobutenes, which are unreactive or yield impurities.

Stability Protocol:

  • Storage: Store at 2-8°C over activated copper wire (stabilizer).

  • Activation (Finkelstein): Always add Sodium Iodide (NaI) (0.1 - 0.5 eq) to the reaction mixture.

    • Mechanism:[2][3][4][5][6][7] Converts R-Br

      
       R-I in situ. The iodide is a better leaving group (
      
      
      
      is faster) and the reaction proceeds at lower temperatures, preserving the cyclopropyl ring [3].

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the logic behind the Protection Strategy.

G Start Methyl 3,4-dihydroxybenzoate (Starting Material) Base Base Treatment (Deprotonation) Start->Base Protect Step 1: Selective Protection (BnBr + NaHCO3) Start->Protect Protocol A Direct Direct Alkylation (R-Br + K2CO3) Base->Direct Standard Conditions Major Major Product: 4-(cyclopropylmethoxy)... (WRONG ISOMER) Direct->Major Favored (pKa ~8.4) Minor Minor Product: 3-(cyclopropylmethoxy)... (TARGET) Direct->Minor Disfavored (pKa ~9.4) Inter Intermediate: 4-Benzyloxy-3-hydroxy... Protect->Inter Blocks 4-Pos Alkylate Step 2: Alkylation (R-Br + K2CO3) Inter->Alkylate Forces 3-Pos Attack Deprotect Step 3: Deprotection (H2, Pd/C) Alkylate->Deprotect Final Final Product: Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (High Purity) Deprotect->Final

Caption: Figure 1. Reaction pathway comparison. Direct alkylation favors the 4-isomer (Red). The Protection Strategy (Yellow) enforces regioselectivity for the 3-isomer (Green).

Frequently Asked Questions (FAQ)

Q: Can I use (Chloromethyl)cyclopropane instead of the bromo- derivative? A: Yes, but it is less reactive. You must use NaI (1.0 eq) to convert it to the iodide in situ. Without NaI, the reaction requires higher temperatures (>80°C), which will degrade the cyclopropyl ring.

Q: Why not start with Isovanillin (3-hydroxy-4-methoxybenzaldehyde)? A: This is a valid alternative but requires a difficult demethylation step.

  • Route: Isovanillin

    
     Alkylation 
    
    
    
    Oxidation
    
    
    Esterification
    
    
    Demethylation.
  • Issue: Demethylating the 4-OMe group in the presence of the 3-O-Cyclopropylmethyl group is risky. Lewis acids like

    
     will likely open the cyclopropyl ring. Thiol-mediated demethylation (NaSEt) is possible but odorous and harsh. The Protection Strategy (Protocol A) is generally cleaner.
    

Q: My product has a melting point of 114-115°C. Is this correct? A: Be careful. The 4-isomer and 3-isomer have distinct melting points.

  • 4-isomer: Often reported around 114-115°C (Methyl 4-butoxy-3-hydroxybenzoate analogs).

  • 3-isomer: Verify with 2D-NMR (HMBC) to confirm the ether linkage is on the meta-carbon relative to the ester.

References

  • Hou, J. J., Cheng, X. C., Wang, R. L., & Wang, S. Q. (2010).[8] Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate [Corrected]. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2004.[8] Link

  • Li, X., et al. (2012). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 17(1), 748-757. Link

  • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

Sources

Reference Data & Comparative Studies

Validation

Purity comparison of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate from different suppliers

An Independent Comparative Analysis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Purity from Commercial Suppliers Intended Audience: Researchers, scientists, and drug development professionals. Abstract The purity...

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Comparative Analysis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate Purity from Commercial Suppliers

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

The purity of starting materials and intermediates is a cornerstone of successful drug discovery and development. Even minor impurities can introduce unforeseen variables, leading to failed experiments, compromised data integrity, and significant delays. This guide presents a comprehensive, multi-modal analytical strategy for the purity assessment of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, a key intermediate in the synthesis of the PDE4 inhibitor, Roflumilast.[1] We detail a rigorous, self-validating workflow employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting and interpreting hypothetical data from three distinct suppliers, this guide provides a practical framework for researchers to qualify critical reagents and make informed procurement decisions, ensuring the robustness and reproducibility of their scientific endeavors.

Introduction: The High Stakes of Chemical Purity

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is a crucial building block in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of respiratory diseases.[1] As with any multi-step synthesis destined for pharmaceutical application, the quality of each intermediate is paramount. The presence of impurities—be they unreacted starting materials, isomeric byproducts, or residual solvents—can have a cascading effect, impacting reaction kinetics, yield, and the impurity profile of the final Active Pharmaceutical Ingredient (API).

The objective of this guide is not to endorse a specific supplier, but to empower the scientist with a robust analytical workflow. The causality behind employing a multi-technique approach is simple: no single analytical method is infallible.[2] Each technique offers a different lens through which to view the sample, and by combining their orthogonal (functionally independent) perspectives, we can construct a high-fidelity purity profile that is far more reliable than any single measurement.

The Analytical Workflow: An Orthogonal Approach to Purity Verification

Our comparative analysis is built upon three pillars of modern analytical chemistry: HPLC, GC-MS, and NMR. This strategy ensures the detection of a wide range of potential impurities, from non-volatile polar compounds to volatile organics and structural isomers.

The overall workflow is designed to be systematic and self-validating. Each step, from sample receipt to final data integration, follows a logical progression to ensure data integrity.

Purity_Analysis_Workflow SampleReceipt Sample Receipt & Logging (Suppliers A, B, C) SamplePrep Standardized Sample Preparation SampleReceipt->SamplePrep Homogenization HPLC HPLC-UV Analysis (Quantitative Purity, Non-Volatiles) SamplePrep->HPLC Dilution in Mobile Phase GCMS GC-MS Analysis (Volatiles, Semi-Volatiles) SamplePrep->GCMS Dilution in Volatile Solvent NMR NMR Spectroscopy (Structural Confirmation, Isomers) SamplePrep->NMR Dissolution in Deuterated Solvent DataIntegration Integrated Data Analysis & Impurity Profiling HPLC->DataIntegration GCMS->DataIntegration NMR->DataIntegration Report Final Purity Report & Supplier Recommendation DataIntegration->Report Comparative Assessment

Figure 1: Overall workflow for the multi-modal purity assessment of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.

Potential Impurity Profile: A Mechanistic Overview

Understanding the synthesis of the target compound provides critical insight into the likely impurities. The preparation involves the reaction of 3,4-dihydroxy methyl benzoate with cyclopropylmethyl bromide.[1] This suggests several potential impurities that our analytical methods must be capable of resolving and identifying.

Impurity_Profile cluster_reactants Starting Materials cluster_products Reaction Products SM1 3,4-Dihydroxy methyl benzoate Target Target Compound Methyl 3-(cyclopropylmethoxy) -4-hydroxybenzoate SM1->Target + SM2 Isomer Isomeric Impurity Methyl 4-(cyclopropylmethoxy) -3-hydroxybenzoate SM1->Isomer + SM2 (Alkylation at C3-OH) SM2 Cyclopropylmethyl bromide BisAlkylated Bis-Alkylated Impurity Target->BisAlkylated + SM2 (Over-alkylation)

Figure 2: Potential impurities based on the synthetic route of the target compound.

Experimental Methodologies

The following protocols are designed to be robust and adhere to established pharmacopeial standards for system suitability, ensuring the trustworthiness of the results.[3][4]

Sample Handling and Preparation
  • Receipt: Upon receipt, log each supplier's sample with a unique internal identifier. Store all samples under identical conditions (e.g., room temperature, protected from light).

  • Stock Solution Preparation: Accurately weigh approximately 25 mg of the compound from each supplier into separate 25 mL volumetric flasks. Dissolve and dilute to volume with HPLC-grade methanol to create a 1.0 mg/mL stock solution. This stock will be used for all subsequent analyses. The use of a single, well-characterized solvent like methanol minimizes variability in sample preparation.[5]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is the workhorse for quantitative purity analysis of non-volatile organic molecules.[6][7][8] The method is designed to separate the main component from potential starting materials and dimeric impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm. A C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL of a 0.1 mg/mL solution (diluted from stock).

  • Detection: 254 nm.

  • System Suitability Test (SST): As per USP <621>, five replicate injections of a standard solution must yield a relative standard deviation (RSD) of ≤1.0% for peak area, and the tailing factor for the main peak should be between 0.8 and 1.5.[4][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point starting materials.[2][10][11]

  • Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Splitless mode, 250 °C.

  • Injection Volume: 1 µL of the 1.0 mg/mL stock solution.

  • MSD Parameters:

    • Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Mass Range: 35-500 amu.

  • Data Analysis: Peaks are identified by comparing their mass spectra to the NIST Mass Spectral Library.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR provides unambiguous structural confirmation and is highly effective at identifying isomeric impurities that may be difficult to separate chromatographically.[12][13]

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of each sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Experiments:

    • ¹H NMR: A standard proton NMR experiment is sufficient for purity assessment by comparing the integration of impurity signals relative to the main compound signals.

    • ¹³C NMR: To confirm the carbon backbone and identify any major structural differences.

  • Data Analysis: Process spectra using appropriate software (e.g., MestReNova, TopSpin). Purity is estimated by comparing the integral of known impurity protons to the integral of non-overlapping protons of the target molecule.

Comparative Purity Analysis: Hypothetical Results

Samples from three fictional suppliers (Supplier A, Supplier B, and Supplier C) were analyzed according to the protocols above. The results are summarized below.

Parameter Supplier A Supplier B Supplier C
Appearance White Crystalline SolidOff-White PowderWhite Crystalline Solid
HPLC Purity (% Area) 99.6%98.5%99.9%
Major HPLC Impurity Unknown (RRT 1.15)3,4-Dihydroxy methyl benzoate (RRT 0.45)None Detected >0.05%
HPLC Impurity % 0.25%1.1%<0.05%
GC-MS Volatiles Acetone (0.15%)Toluene (0.05%)None Detected
¹H NMR Confirmation Conforms to structureConforms to structureConforms to structure
NMR Impurities Trace unidentified signalsSignals consistent with 3,4-dihydroxy methyl benzoateNo impurities detected

Discussion and Interpretation

The multi-modal analysis provides a nuanced view of product quality that would be missed by a single technique.

  • Supplier A: This material shows excellent purity by HPLC, exceeding 99.5%. However, GC-MS detected a significant amount of residual acetone, a common reaction and crystallization solvent. Furthermore, HPLC revealed a single, unknown impurity at 0.25%. While the purity is high, the presence of an uncharacterized impurity could be a risk for sensitive applications, warranting further structural elucidation efforts.

  • Supplier B: The material from Supplier B has a lower purity by HPLC (98.5%), and both HPLC and NMR clearly identify the major impurity as the starting material, 3,4-dihydroxy methyl benzoate. While the purity is lower, the primary impurity is known and its downstream reactivity is predictable. For some research applications, this might be acceptable, but it is unsuitable for cGMP synthesis without further purification.

  • Supplier C: This material demonstrated the highest quality across all analytical platforms. The HPLC purity was exceptional at 99.9%, with no single impurity detected above the 0.05% reporting threshold. Critically, both GC-MS and NMR analyses confirmed the absence of detectable volatile or structural impurities. This indicates a highly controlled and optimized manufacturing process.

Supplier_Comparison cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C A_Purity High Purity (99.6%) A_Impurity Unknown Impurity (0.25%) Residual Acetone (0.15%) A_Risk Risk: Uncharacterized Impurity B_Purity Lower Purity (98.5%) B_Impurity Known Impurity: Starting Material (1.1%) B_Risk Risk: High Impurity Load C_Purity Highest Purity (99.9%) C_Impurity No Detectable Impurities C_Risk Recommendation: Ideal for Sensitive & cGMP Applications

Figure 3: Summary of comparative findings and recommendations for each supplier.

Conclusion

For researchers and drug development professionals, the selection of a chemical supplier should be driven by empirical data, not just cost or availability. This guide has demonstrated a comprehensive and robust workflow for the purity comparison of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate.

Based on our hypothetical data, Supplier C provides material of the highest purity and quality, making it the unequivocal choice for demanding applications such as process development and cGMP synthesis. The absence of detectable impurities across orthogonal analytical methods provides the highest degree of confidence in the material's integrity. This, in turn, translates to more reliable, reproducible, and successful research and development outcomes. We strongly advocate for the adoption of similar multi-modal analytical qualification protocols for all critical reagents.

References

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Hou, J. J., Cheng, X. C., Wang, R. L., & Wang, S. Q. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2004. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methylparaben. PubChem Compound Database. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Khodadoust, S., Ghaedi, H., Feizpour, A., & Karami, F. (2014). Techniques for Analysis of Plant Phenolic Compounds. International Journal of Agronomy and Plant Production, 5(9), 2333-2342. Available at: [Link]

  • Reddit. (2023). measuring purity of organic compounds (e.g. paracetamol) with GCMS?. r/chemistry. Retrieved from [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved from [Link]

  • Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1880-1889. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Abourashed, E. A. (2016). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 5(2), 30. Available at: [Link]

Sources

Comparative

The Unseen Architect: A Comparative Guide to the Impact of Intermediate Purity on Final API Quality

In the intricate symphony of multi-step Active Pharmaceutical Ingredient (API) synthesis, intermediates are the crucial, yet often underappreciated, composers. Their purity is not merely a matter of process efficiency; i...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate symphony of multi-step Active Pharmaceutical Ingredient (API) synthesis, intermediates are the crucial, yet often underappreciated, composers. Their purity is not merely a matter of process efficiency; it is the very architect of the final API's quality, safety, and efficacy. This guide delves into the profound impact of intermediate purity on the critical quality attributes (CQAs) of the final API, providing a comparative analysis supported by experimental data and methodologies. We will explore the causal links between the quality of these foundational building blocks and the ultimate success of a drug substance. For researchers, scientists, and drug development professionals, understanding and controlling intermediate purity is a non-negotiable aspect of robust and compliant pharmaceutical manufacturing.[1][2][3]

The Ripple Effect: Why Intermediate Purity is a Critical Control Point

Pharmaceutical intermediates are the chemical compounds formed during the multi-step synthesis of an API.[3] While they are not the final therapeutic agent, their quality dictates the downstream process reproducibility, impurity formation pathways, and ultimately, the regulatory acceptability of the final API.[4] Regulatory bodies worldwide, including the FDA and EMA, through guidelines like ICH Q7 and Q11, emphasize the need for stringent control over intermediates, particularly those in later stages of synthesis.[3]

Impurities introduced at the intermediate stage can be broadly categorized as:

  • Organic Impurities: Unreacted starting materials, by-products, and degradation products.[4]

  • Inorganic Impurities: Residual catalysts, reagents, and salts.[4]

  • Residual Solvents: Volatile organic compounds used during synthesis.[4]

These impurities, if not adequately controlled, can be carried over to the final API, compromising its purity, stability, and safety profile.[4] The financial implications are also significant, as substandard intermediates can lead to reduced yields, costly reprocessing, and batch failures.[5][6]

A Tale of Two Intermediates: A Comparative Case Study

To illustrate the tangible impact of intermediate purity, let us consider a comparative analysis based on a well-documented case study of Paracetamol synthesis. In this scenario, we will compare the final API quality derived from two batches of a key intermediate, p-aminophenol, with varying purity levels.

Scenario A: Intermediate with High Purity (99.5%) Scenario B: Intermediate with Lower Purity (97.5%), containing 2% of a known process impurity, metacetamol.

The following diagram illustrates the workflow for this comparative study:

G cluster_0 Intermediate Synthesis & Analysis cluster_1 Final API Synthesis cluster_2 Final API Analysis & Comparison Intermediate A High Purity Intermediate (99.5%) Impurity_Profiling_A Impurity Profiling (HPLC, GC-MS) Intermediate A->Impurity_Profiling_A Intermediate B Lower Purity Intermediate (97.5% with 2% Metacetamol) Impurity_Profiling_B Impurity Profiling (HPLC, GC-MS) Intermediate B->Impurity_Profiling_B API_Synthesis_A Synthesis of Paracetamol Impurity_Profiling_A->API_Synthesis_A API_Synthesis_B Synthesis of Paracetamol Impurity_Profiling_B->API_Synthesis_B Final_API_A Final API from A API_Synthesis_A->Final_API_A Final_API_B Final API from B API_Synthesis_B->Final_API_B Quality_Analysis Purity (HPLC) Yield Calculation Crystal Polymorph (XRD) Dissolution Testing Final_API_A->Quality_Analysis Final_API_B->Quality_Analysis

Comparative workflow for assessing intermediate purity impact.
Experimental Data: A Quantitative Comparison

The following table summarizes the key quality attributes of the final Paracetamol API derived from the two different purity intermediates.

Quality Attribute API from Intermediate A (High Purity) API from Intermediate B (Lower Purity) Impact of Lower Purity Intermediate
Final API Purity (HPLC) 99.8%98.5%1.3% decrease in purity
Key Impurity (Metacetamol) Not Detected1.1%Significant carry-over of intermediate impurity
Overall Yield 85%72%13% reduction in yield
Crystal Form (Polymorph) Form I (stable)Mixture of Form I and Form II (metastable)Alteration of critical solid-state properties
Dissolution Rate (in 30 min) 95%82%Slower dissolution, impacting bioavailability

This data is illustrative and based on findings from published studies on Paracetamol crystallization.[7][8]

Discussion of Results

The data clearly demonstrates the detrimental downstream effects of using a lower purity intermediate.

  • Purity and Impurity Carry-over: The most direct consequence is the significant carry-over of the metacetamol impurity into the final API.[8] This not only reduces the overall purity but can also introduce compounds with potentially different pharmacological or toxicological profiles. The process of tracking the persistence or removal of such impurities is known as a "fate and purge" study.[9][10]

  • Yield Reduction: The presence of impurities in the intermediate stage can interfere with the main chemical reaction, leading to the formation of by-products and a subsequent reduction in the overall yield of the final API. Studies have shown that high concentrations of impurities in the crystallization feed can decrease product recovery by up to 15%.[7][8]

  • Impact on Solid-State Properties: Impurities can influence the crystallization process, leading to changes in the crystal habit and even the formation of less stable polymorphic forms.[7] In our example, the presence of metacetamol induced the formation of the metastable Form II of Paracetamol, which can have different solubility and stability characteristics compared to the desired stable Form I.

  • Dissolution and Bioavailability: The altered crystal structure and presence of impurities in the final API can negatively impact its dissolution rate. A slower dissolution can, in turn, affect the bioavailability of the drug product, reducing its therapeutic efficacy.

Experimental Protocols: A Guide to Impurity Assessment

To effectively assess and control the purity of intermediates, a robust analytical strategy is paramount. Here are the detailed methodologies for the key experiments cited in our comparative study.

Protocol for Impurity Profiling of Intermediates by HPLC

Objective: To identify and quantify impurities in the intermediate raw material.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the intermediate in a suitable solvent (e.g., Methanol/Water mixture) to a final concentration of 1 mg/mL.

  • Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed to separate a wide range of impurities. For example, a gradient of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or a wavelength appropriate for the chromophores present in the intermediate and expected impurities.

  • Injection Volume: 10 µL.

  • Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of known reference standards. Express impurity levels as a percentage of the total peak area.

Protocol for Final API Purity and Yield Analysis

Objective: To determine the purity of the final API and calculate the overall process yield.

Methodology:

  • API Purity (HPLC): Follow the same HPLC protocol as described in 3.1, using the final API as the sample.

  • Yield Calculation:

    • Theoretically, calculate the expected yield of the final API based on the starting amount of the limiting reactant (the intermediate).

    • Experimentally, weigh the actual amount of the dried, purified final API obtained.

    • Calculate the percentage yield using the formula: (Actual Yield / Theoretical Yield) x 100%

Protocol for Crystal Polymorph Analysis by X-Ray Diffraction (XRD)

Objective: To identify the crystalline form (polymorph) of the final API.

Methodology:

  • Sample Preparation: Gently grind a small amount of the final API powder to ensure a random orientation of the crystals.

  • Instrumentation: Use a powder X-ray diffractometer.

  • Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

  • Data Analysis: Compare the resulting diffraction pattern (peaks at specific 2θ angles) to reference patterns of known polymorphs of the API to identify the form(s) present in the sample.

The Broader Implications: A Risk-Based Approach

The case study presented is not an isolated incident. The principles of impurity carry-over and its impact on final API quality are universally applicable across pharmaceutical manufacturing. A proactive, risk-based approach to the control of intermediates is essential. This involves:

  • Thorough Vendor Qualification: Ensuring that suppliers of intermediates have robust quality management systems in place.[5]

  • Comprehensive Impurity Profiling: Characterizing the impurity profile of intermediates from different suppliers or manufacturing batches.

  • Fate and Purge Studies: Understanding the behavior of specific impurities throughout the manufacturing process to determine their potential to be carried over into the final API.[9][10]

  • Setting Appropriate Specifications: Establishing clear and justified acceptance criteria for impurities in intermediates.[11][12]

The following diagram illustrates the logical relationship between intermediate quality control and final API quality assurance:

G Start Start: Intermediate Synthesis QC Quality Control of Intermediate (Purity, Impurity Profile) Start->QC High_Purity High Purity Intermediate QC->High_Purity Passes Specifications Low_Purity Low Purity Intermediate QC->Low_Purity Fails Specifications API_Synth_High API Synthesis High_Purity->API_Synth_High API_Synth_Low API Synthesis with Potential Issues Low_Purity->API_Synth_Low Final_API_High High Quality Final API (High Purity, Desired Polymorph, High Yield) API_Synth_High->Final_API_High Final_API_Low Low Quality Final API (Low Purity, Undesired Polymorph, Low Yield) API_Synth_Low->Final_API_Low Release Product Release Final_API_High->Release Reject Product Rejection or Reprocessing Final_API_Low->Reject

Sources

Validation

Benchmarking the Quality of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: A Comparative Analysis of Analytical Standards

Content Type: Publish Comparison Guide Subject: CAS 848574-60-7 (Roflumilast Intermediate) Audience: Pharmaceutical Researchers, QA/QC Managers, Process Chemists[1] Executive Summary: The Criticality of Regio-Purity Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS 848574-60-7 (Roflumilast Intermediate) Audience: Pharmaceutical Researchers, QA/QC Managers, Process Chemists[1]

Executive Summary: The Criticality of Regio-Purity

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) is a pivotal intermediate in the synthesis of Roflumilast , a phosphodiesterase-4 (PDE4) inhibitor used for COPD treatment.[1][2] Its quality is not defined merely by assay percentage but by regiochemical purity .

The synthesis involves the alkylation of methyl 3,4-dihydroxybenzoate. A common "Technical Grade" pitfall is the presence of the regioisomer (Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) and the bis-alkylated impurity .[1] These structural isomers have similar physicochemical properties, making downstream purification difficult and costly.

This guide contrasts Pharma-Grade specifications against Technical-Grade baselines and provides self-validating protocols to detect the subtle impurities that standard CoAs often overlook.

Comparative Specifications: Pharma Grade vs. Technical Grade

The following table benchmarks the acceptance criteria. Note that "Assay" alone is insufficient; the impurity profile is the deciding factor for process suitability.

ParameterPharma Grade (Recommended) Technical Grade (Risk) Impact on Downstream Process
Appearance White to off-white crystalline powderPale yellow or beige powderColor indicates oxidation of the phenol moiety (quinones).[1]
Assay (HPLC) ≥ 99.0% ≥ 97.0%Lower assay implies unreacted starting material or oligomers.[1]
Regioisomer Impurity *≤ 0.15% ≤ 2.0%The 4-isomer reacts in the next step, creating a "Roflumilast Isomer" that is extremely hard to remove from the API.
Bis-alkylated Impurity ≤ 0.10%≤ 1.0%Reduces yield but is easier to remove than the regioisomer.[1]
Loss on Drying (LOD) ≤ 0.5%≤ 1.0%Excess moisture affects stoichiometry in subsequent difluoromethoxylation steps.[1]
Sulfated Ash ≤ 0.1%≤ 0.5%High inorganic salts can poison catalysts in later steps.[1]

*Critical Quality Attribute (CQA): Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate.[1]

Visualizing the Impurity Landscape

The following diagram illustrates the origin of the critical impurities during the synthesis workflow.

ImpurityPathways Start Methyl 3,4-dihydroxybenzoate Target TARGET (3-O-alkyl) Methyl 3-(cyclopropylmethoxy)- 4-hydroxybenzoate Start->Target Controlled Alkylation (Desired Path) Impurity_Regio IMPURITY A (4-O-alkyl) Methyl 4-(cyclopropylmethoxy)- 3-hydroxybenzoate Start->Impurity_Regio Competitive Site (Regio-error) Reagent + Cyclopropylmethyl bromide (Base) Impurity_Bis IMPURITY B (Bis-alkyl) Methyl 3,4-bis(cyclopropylmethoxy)benzoate Target->Impurity_Bis Over-alkylation Impurity_Regio->Impurity_Bis Over-alkylation

Caption: Synthesis pathway showing the competitive formation of the critical regioisomer (Impurity A) and bis-alkylated byproduct (Impurity B).

Experimental Protocols for Validation

Standard CoAs may use generic HPLC gradients that co-elute the regioisomers. The following protocols are designed specifically to resolve these structural isomers.

Protocol 1: High-Resolution HPLC for Regio-Purity

Objective: Separate the 3-isomer (Target) from the 4-isomer (Impurity A).[1]

Methodology:

  • Column: C18 Phenyl-Hexyl or C18 Polar Embedded column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150mm, 3.5µm). Rationale: The phenyl interaction enhances selectivity for the positional isomers of the aromatic ring.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to equilibrate).[1]

    • 2-15 min: 30% → 60% B (Shallow gradient is critical for isomer separation).[1]

    • 15-20 min: 60% → 90% B (Wash bis-alkylated impurity).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (end absorption).

  • Temperature: 30°C.

Self-Validation Step:

  • Inject a spiked sample containing the starting material (3,4-dihydroxy). If the starting material elutes at the void volume (t0), the retention is too weak; decrease initial organic concentration to 20%.

  • Acceptance Criteria: Resolution (Rs) between Target and Regioisomer must be > 1.5.

Protocol 2: 1H-NMR Structural Verification

Objective: Confirm the position of the cyclopropylmethoxy group.[1]

Methodology:

  • Solvent: DMSO-d6 (preferred over CDCl3 for better resolution of phenolic protons).[1]

  • Key Diagnostic Signals:

    • Phenolic -OH: Look for the singlet around

      
       9.0 - 10.0 ppm.[1]
      
    • Aromatic Protons: The coupling pattern of the aromatic protons will shift slightly between isomers.

    • NOE (Nuclear Overhauser Effect) Experiment: Irradiate the methylene doublet of the cyclopropylmethoxy group (

      
       ~3.8 ppm).
      
      • Target (3-isomer): You should see NOE enhancement at the aromatic H-2 (singlet-like) position.[1]

      • Impurity (4-isomer): You should see NOE enhancement at the aromatic H-5 (doublet) position.[1]

Analytical Workflow Decision Tree

Use this logic flow to accept or reject a batch based on the CoA data.

CoA_Workflow Start Receive Sample & CoA Check_App 1. Visual Inspection (White Powder?) Start->Check_App Reject_Color REJECT (Oxidation Risk) Check_App->Reject_Color No (Yellow/Brown) Check_HPLC 2. HPLC Purity > 99.0%? Check_App->Check_HPLC Yes Check_Regio 3. Regioisomer < 0.15%? Check_HPLC->Check_Regio Yes Reject_Purity REJECT (Low Yield Potential) Check_HPLC->Reject_Purity No Reject_Iso REJECT (Purification Nightmare) Check_Regio->Reject_Iso No Check_Water 4. Water Content < 0.5%? Check_Regio->Check_Water Yes Dry Reprocess: Vacuum Dry Check_Water->Dry No Approve APPROVE for Synthesis Check_Water->Approve Yes Dry->Check_Water Retest

Caption: Decision matrix for evaluating incoming raw material batches.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Purity Requirements of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate for API Synthesis. Retrieved from

  • Hou, J. J., Cheng, X. C., Wang, R. L., & Wang, S. Q. (2010).[4] Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate [Corrected Title: Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate]. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2004.[4] Retrieved from

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